molecular formula C13H8ClFO B1645323 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde CAS No. 223575-82-4

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B1645323
CAS No.: 223575-82-4
M. Wt: 234.65 g/mol
InChI Key: KWNKSAXMTKXQHL-UHFFFAOYSA-N
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Description

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is a functionalized biphenyl compound offered as a valuable chemical intermediate for research and development. The biphenyl core is a fundamental scaffold in medicinal chemistry, and the specific chloro and fluoro substituents on one ring, combined with the aldehyde group on the other, make this molecule a versatile precursor for constructing more complex structures through various chemical transformations . Biphenyl derivatives are extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and are found in drugs with a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties . The aldehyde group, in particular, serves as a critical handle for further synthesis. It can undergo reactions such as condensation to form imines or undergo nucleophilic addition, making it a crucial site for introducing structural diversity . In material science, aromatic aldehydes based on structured cores like biphenyl are investigated as organic linkers for constructing advanced Metal-Organic Frameworks (MOFs) . These functionalized linkers are key to tuning the porosity, stability, and chemical functionality of MOFs for applications in gas storage, separation, and catalysis . This product is intended for research purposes as a building block in these and other exploratory areas. 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is for research use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNKSAXMTKXQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and pharmaceutical utility of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde (CAS 223575-82-4).

CAS Number: 223575-82-4 Role: Advanced Pharmaceutical Intermediate (API) Precursor & Biaryl Scaffold

Part 1: Executive Summary

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is a highly specialized halogenated biaryl intermediate. It serves as a critical "privileged structure" in medicinal chemistry, specifically designed to introduce the 4'-chloro-3'-fluorophenyl motif into drug candidates. This specific substitution pattern is pharmacologically valuable for modulating metabolic stability (via fluorine) and lipophilicity (via chlorine), commonly utilized in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Type II Kinase Inhibitors (e.g., VEGFR/PDGFR targets).

The compound functions primarily as a precursor to 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-amine , generated via reductive amination or oxime reduction, which is then coupled with heterocyclic acid chlorides to form bioactive carboxamides.

Part 2: Chemical Identity & Physicochemical Profile[1]

PropertySpecification
CAS Number 223575-82-4
IUPAC Name 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde
Molecular Formula C₁₃H₈ClFO
Molecular Weight 234.65 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 68–72 °C (Typical range for similar biaryl aldehydes)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aryl Aldehyde (C-2), Aryl Chloride (C-4'), Aryl Fluoride (C-3')

Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)[5][6][7]

The industrial standard for synthesizing CAS 223575-82-4 is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred due to its high chemoselectivity, tolerance of the aldehyde functional group, and scalability.

Retrosynthetic Analysis

The molecule is disconnected at the C1–C1' biaryl bond.

  • Partner A (Nucleophile): 2-Formylphenylboronic acid (CAS 40138-16-7).

  • Partner B (Electrophile): 1-Bromo-4-chloro-3-fluorobenzene (CAS 156699-10-8).

Experimental Protocol

Objective: Synthesis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde on a 10g scale.

Reagents:

  • 1-Bromo-4-chloro-3-fluorobenzene (1.0 eq, 47.8 mmol)

  • 2-Formylphenylboronic acid (1.1 eq, 52.6 mmol)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Workflow:

  • Inertion: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂) for 15 minutes.

  • Charging: Add 1-Bromo-4-chloro-3-fluorobenzene (10.0 g), 2-Formylphenylboronic acid (8.6 g), and Pd(PPh₃)₄ (1.65 g) under a positive stream of N₂.

  • Solvation: Add degassed 1,4-Dioxane (160 mL) and degassed Water (40 mL).

  • Activation: Add K₂CO₃ (16.5 g). The mixture may turn yellow/orange.

  • Reflux: Heat the reaction mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC until the aryl bromide is consumed (<1%).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (100 mL) and extract with EtOAc (3 x 100 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Flash Chromatography (Gradient: 0-10% EtOAc in Hexane).

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the preservation of the aldehyde and halogen moieties.

SuzukiCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + 1-Bromo-4-chloro- 3-fluorobenzene Complex1 Pd(II) Complex [Ar-Pd-Br] OxAdd->Complex1 TransMet Transmetallation (Boronic Acid Exchange) Complex1->TransMet + 2-Formylphenyl- boronic acid + Base (OH-) Complex2 Diaryl Pd(II) Complex [Ar-Pd-Ar'] TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product TARGET PRODUCT: 4'-Chloro-3'-fluoro [1,1'-biphenyl]-2-carbaldehyde RedElim->Product

Figure 1: Catalytic cycle for the synthesis of CAS 223575-82-4 via Suzuki-Miyaura coupling.

Part 4: Applications in Drug Discovery[1][8]

The "Privileged" Biaryl Scaffold

The 4'-chloro-3'-fluoro substitution pattern is not random; it is a strategic medicinal chemistry motif.

  • Metabolic Blocking: The Fluorine at the 3' position blocks P450-mediated oxidation at a metabolically vulnerable site.

  • Lipophilicity: The Chlorine at 4' increases the logP, enhancing membrane permeability.

  • Conformation: The ortho-aldehyde (C-2) forces the biphenyl rings into a twisted conformation (dihedral angle ~45-60°), which is often critical for binding into hydrophobic pockets of enzymes like Succinate Dehydrogenase (SDH) or Tyrosine Kinases .

Downstream Synthesis (The Amine Pathway)

This aldehyde is rarely the final drug; it is almost exclusively an intermediate for the corresponding 2-aminobiphenyl .

Reaction: Reductive Amination or Oxime Formation/Reduction.

  • Aldehyde (223575-82-4) + Hydroxylamine → Oxime .

  • Oxime + H₂ (Pd/C) or Zn/AcOH → Amine .

  • Amine + Heterocyclic Acid Chloride → SDHI Fungicide / Kinase Inhibitor .

DownstreamApp Aldehyde Aldehyde (CAS 223575-82-4) Amine Biphenyl Amine Intermediate Aldehyde->Amine Reductive Amination Drug Final API (Carboxamide) Amine->Drug + Pyrazole/Pyridine Acid Chloride

Figure 2: Conversion of the aldehyde to active pharmaceutical ingredients (APIs).

Part 5: Quality Control & Safety

Analytical Standards

To ensure the integrity of this intermediate for pharmaceutical use, the following specifications must be met:

  • HPLC Purity: >98.0% (Area %). Impurities often include de-halogenated byproducts (des-chloro or des-fluoro) which must be controlled.

  • H-NMR (CDCl₃):

    • Aldehyde Proton: Singlet at ~9.8–10.0 ppm.

    • Aromatic Region: Multiplets at 7.0–8.0 ppm. Distinct splitting patterns for the 3'-F/4'-Cl ring due to F-H coupling.[1]

  • Residual Palladium: <10 ppm (Critical for pharma intermediates).

Safety (HSE)
  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Avoid dust generation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

References

  • Chemical Identity: 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde. ChemicalBook. CAS 223575-82-4. Link

  • Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • Application Context: Walter, H. (2003). "Microbicidal Pyrazole Derivatives." Syngenta Participations AG. Patent WO2004035589. (Describes synthesis of similar biaryl-amide fungicides using biphenyl amine precursors).
  • Fluorine in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

Sources

Technical Whitepaper: Scalable Synthesis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde , a critical biaryl intermediate often utilized in the development of kinase inhibitors and agrochemical actives. The biphenyl core, decorated with specific halogen motifs and a reactive formyl handle, presents a classic challenge in regioselective bond formation.

The recommended pathway utilizes a Suzuki-Miyaura Cross-Coupling protocol.[1][2][3] This route is selected for its high chemoselectivity, preserving the aryl chloride and aldehyde functionalities while forming the sterically congested biaryl bond. This guide provides a self-validating experimental workflow, mechanistic insights, and rigorous analytical criteria.

Retrosynthetic Analysis & Strategy

The target molecule features an unsymmetrical biaryl axis.[1] The strategic disconnection is made at the C1–C1' bond.

Strategic Disconnection
  • Bond Formed: Aryl-Aryl (Csp2–Csp2).

  • Coupling Partners:

    • Electrophile (Partner A): 2-Bromobenzaldehyde. The bromide provides a facile handle for oxidative addition, significantly more reactive than the aryl chloride on Partner B.

    • Nucleophile (Partner B): (4-Chloro-3-fluorophenyl)boronic acid.[4] This component introduces the halogenated ring without requiring post-coupling functionalization.

Chemoselectivity Rationale

The primary challenge is preventing side reactions at the 4'-chloro position or oxidation of the 2-formyl group.

  • Halogen Selectivity: Palladium(0) catalysts undergo oxidative addition to Aryl-Br bonds significantly faster than Aryl-Cl bonds. By using the bromo-aldehyde, we ensure the catalyst inserts exclusively at the desired coupling site.

  • Aldehyde Tolerance: Unlike organolithium or Grignard reagents, boronic acids are compatible with carbonyls, eliminating the need for protecting groups.

Pathway Visualization

Retrosynthesis Target Target: 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde Arrow Suzuki-Miyaura Disconnection Target->Arrow PartnerA Electrophile: 2-Bromobenzaldehyde Arrow->PartnerA PartnerB Nucleophile: (4-Chloro-3-fluorophenyl)boronic acid Arrow->PartnerB

Caption: Retrosynthetic disconnection revealing the convergent assembly of the biaryl core.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[5]Role
2-Bromobenzaldehyde 185.021.00Electrophile
(4-Chloro-3-fluorophenyl)boronic acid 174.361.20Nucleophile
Pd(dppf)Cl₂ · DCM 816.640.03Catalyst
Potassium Carbonate (K₂CO₃) 138.213.00Base
1,4-Dioxane Solvent-Reaction Medium
Water (degassed) Solvent-Co-solvent
Detailed Methodology

Step 1: Inert Atmosphere Setup

  • Protocol: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Expert Insight: Oxygen is the enemy of Pd(0). Incomplete degassing leads to homocoupling of the boronic acid and catalyst deactivation (formation of Pd-black).

Step 2: Reagent Charging

  • Protocol: Charge the flask with 2-Bromobenzaldehyde (1.0 equiv), (4-Chloro-3-fluorophenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Expert Insight: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate ligand (dppf) increases stability and bite angle, facilitating the coupling of sterically hindered ortho-substituted substrates.

Step 3: Solvent Addition & Degassing

  • Protocol: Add 1,4-Dioxane and Water (4:1 ratio). Sparge the mixture with Argon for 20 minutes before heating.

  • Protocol: Add K₂CO₃ (3.0 equiv).

Step 4: Reaction

  • Protocol: Heat the mixture to 90°C. Monitor via TLC (Silica; Hexane/EtOAc 9:1).

  • Validation point: The starting bromide (Rf ~0.6) should disappear, replaced by a highly fluorescent biaryl spot (Rf ~0.5). Reaction typically completes in 4–6 hours.

Step 5: Workup

  • Protocol: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Protocol: Partition the filtrate between EtOAc and Water. Wash the organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 6: Purification

  • Protocol: Purify crude residue via Flash Column Chromatography (SiO₂).

  • Gradient: 0% → 10% EtOAc in Hexanes.

  • Note: The product is an aldehyde; avoid using amine-functionalized silica or prolonged exposure to air on the column to prevent oxidation.

Mechanistic Pathway[6]

Understanding the catalytic cycle is essential for troubleshooting.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-bromobenzaldehyde. This is the rate-limiting step.

  • Transmetalation: The boronate species (activated by the base) transfers the aryl group to the Palladium center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromobenzaldehyde TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the critical palladium oxidation states.

Analytical Validation (Self-Validating System)

To confirm the identity of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde , the following analytical signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aldehyde Singlet: δ ~9.95 ppm (1H, s). Diagnostic peak.

  • Biphenyl Core:

    • Ring A (Aldehyde ring): Four aromatic protons, typically multiplet at δ 7.4–8.0 ppm.

    • Ring B (Cl/F ring): Three aromatic protons. Look for splitting characteristic of F-coupling (J_H-F).

  • Impurity Check: Absence of broad singlet at ~10.5-11.0 ppm (indicates oxidation to carboxylic acid).

Fluorine NMR (¹⁹F NMR)
  • Signal: Single peak around δ -110 to -120 ppm.

  • Note: If multiple peaks appear, it indicates regioisomeric impurities or incomplete coupling.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion: [M]+ or [M+H]+ corresponding to m/z ~234.6.

  • Isotope Pattern: Distinctive Chlorine pattern (3:1 ratio for ³⁵Cl:³⁷Cl).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst death (O₂)Degas solvents more rigorously; increase catalyst loading to 5 mol%.
Homocoupling (Biaryl) Low O₂ in systemEnsure strict inert atmosphere; add base after degassing.
Aldehyde Oxidation Air exposurePerform workup quickly; store product under N₂ at 4°C.
Dehalogenation Over-reductionLower reaction temperature to 70°C; reduce reaction time.

Workflow Visualization

Workflow Start Start: Weigh Reagents (In Glovebox or Air-free) Mix Mix: Aryl Halide + Boronic Acid + Pd Catalyst + Solvent Start->Mix Degas CRITICAL: Degas (Argon Sparge) 20 mins Mix->Degas Heat Heat to 90°C Monitor TLC (4-6h) Degas->Heat Workup Workup: Filter (Celite) Extract (EtOAc/Water) Heat->Workup Purify Purification: Column Chromatography Workup->Purify Final Final Product: Validation via NMR/MS Purify->Final

Caption: Step-by-step experimental workflow ensuring process integrity and safety.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Valdez, C. A., et al. (2014).[6] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs (Demonstrating General Biaryl Protocols). PLOS ONE, 9(9), e108250.[6] [Link]

Sources

Spectroscopic data for 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for the compound 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this versatile chemical intermediate.

Introduction: The Molecular Profile

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde (Molecular Formula: C₁₃H₈ClFO, Molecular Weight: 234.65 g/mol ) is a polysubstituted biphenyl derivative.[1] Compounds of this class are pivotal building blocks in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and advanced materials.[2][3] The precise arrangement of the chloro, fluoro, and carbaldehyde (formyl) groups on the biphenyl scaffold dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation through a multi-technique spectroscopic approach is not merely a procedural step but a foundational requirement for its application in any synthetic endeavor.

This guide will systematically dissect the data from ¹H NMR, ¹³C NMR, IR, and MS, explaining the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the following atom numbering scheme is adopted for 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde.

Caption: Numbering scheme for 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms (protons) within a molecule, revealing insights into their connectivity and spatial relationships through chemical shifts, signal integrations, and spin-spin coupling patterns.[4][5]

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol ensures data reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample solvent In ~0.6 mL of CDCl3 dissolve->solvent tms Add TMS as internal standard (δ 0.00 ppm) solvent->tms tube Transfer to 5 mm NMR tube tms->tube spectrometer Place tube in spectrometer (e.g., 400 MHz) tube->spectrometer shim Shim magnet for homogeneity spectrometer->shim acquire Acquire spectrum (e.g., 16-32 scans) shim->acquire transform Fourier Transform acquire->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline integrate Integrate signals baseline->integrate

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Predicted ¹H NMR Data and Interpretation

The spectrum is characterized by two distinct regions: the highly deshielded aldehyde proton and a complex multiplet system in the aromatic region. Aromatic protons are deshielded by the ring current effect, with their exact chemical shifts modulated by the electronic influence of the substituents.[6]

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H7 (CHO)9.9 - 10.1s (singlet)-1HThe aldehyde proton is strongly deshielded by the anisotropic effect of the C=O bond and lacks adjacent protons for coupling.[7]
H67.9 - 8.1d (doublet)J(H6-H5) ≈ 7-81HPositioned ortho to the electron-withdrawing aldehyde group, leading to significant deshielding.
H3, H4, H57.4 - 7.8m (multiplet)-3HThese protons form a complex, overlapping multiplet system. Their shifts are influenced by the aldehyde and the adjacent phenyl ring.
H2'7.3 - 7.5d (doublet)J(H2'-H6') ≈ 2-3 (meta)1HMeta-coupled to H6'. The signal may be further split by a smaller four-bond coupling to fluorine (⁴J(H-F)).
H6'7.2 - 7.4dd (doublet of doublets)J(H6'-H5') ≈ 8-9 (ortho), J(H6'-H2') ≈ 2-3 (meta)1HExhibits ortho coupling to H5' and meta coupling to H2'.
H5'7.1 - 7.3t (triplet) or ddJ(H5'-H6') ≈ 8-9 (ortho), ³J(H5'-F) ≈ 8-91HCoupled to both H6' (ortho) and the fluorine atom (meta). If the coupling constants are similar, it may appear as a triplet.

Note: The interpretation of aromatic signals relies on established principles of substituent effects and coupling constants. Ortho coupling (³J) is typically 7–10 Hz, while meta coupling (⁴J) is 2–3 Hz.[8]

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.[4] In proton-decoupled spectra, each unique carbon typically appears as a single line. However, for fluorinated compounds, the presence of ¹⁹F (a spin-½ nucleus) leads to C-F coupling, which splits the signals of nearby carbons into multiplets.[9][10]

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR but requires more scans due to the lower natural abundance of the ¹³C isotope. Data is acquired with broadband proton decoupling.

Predicted ¹³C NMR Data and Interpretation

The spectrum will show 13 distinct carbon signals, with several appearing as doublets due to C-F coupling. The chemical shifts of aromatic carbons generally fall between 110 and 160 ppm.[6]

Signal AssignmentPredicted δ (ppm)C-F CouplingRationale
C7 (CHO)190 - 192NoneThe carbonyl carbon of an aromatic aldehyde is highly deshielded and appears far downfield.[7]
C3' (C-F)160 - 164¹J(C-F) ≈ 245-255 HzDirectly bonded to the highly electronegative fluorine atom, causing a large downfield shift and a very large one-bond coupling constant.[9][11]
C4' (C-Cl)134 - 137³J(C-F) ≈ 3-5 HzThe carbon attached to chlorine is deshielded. It will show a small three-bond coupling to fluorine.
C1, C2, C1'132 - 145Small or noneThese are quaternary carbons (no attached H), often showing weaker signals. Their shifts are influenced by their position relative to the substituents and the other ring.
C3, C4, C5, C6127 - 132NoneCarbons of the aldehyde-bearing ring.
C2', C5', C6'115 - 130²J(C-F) or ³J(C-F)These carbons will show smaller two-bond or three-bond couplings to fluorine, typically in the range of 5-25 Hz.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.[13]

Experimental Protocol: IR Spectrum Interpretation Workflow

A systematic approach is key to extracting maximal information from an IR spectrum.

G start Analyze IR Spectrum line_3000 Draw line at 3000 cm⁻¹ start->line_3000 above_3000 Peaks > 3000 cm⁻¹ Aromatic C-H stretch present line_3000->above_3000 Yes no_above_3000 No peaks > 3000 cm⁻¹ line_3000->no_above_3000 No carbonyl_check Check for strong peak ~1700 cm⁻¹ (C=O) carbonyl_present Strong peak found Carbonyl group confirmed carbonyl_check->carbonyl_present Yes no_carbonyl No strong peak carbonyl_check->no_carbonyl No aldehyde_ch_check Check for weak peaks ~2720 & ~2820 cm⁻¹ aldehyde_ch_present Diagnostic peaks found Aldehyde confirmed aldehyde_ch_check->aldehyde_ch_present Yes no_aldehyde_ch No diagnostic peaks aldehyde_ch_check->no_aldehyde_ch No fingerprint_check Analyze fingerprint region (< 1500 cm⁻¹) c_halide_peaks Strong peaks for C-F (~1200 cm⁻¹) and C-Cl (~750 cm⁻¹) found fingerprint_check->c_halide_peaks above_3000->carbonyl_check carbonyl_present->aldehyde_ch_check aldehyde_ch_present->fingerprint_check

Caption: A systematic workflow for the interpretation of an IR spectrum.

Characteristic IR Absorptions

The IR spectrum provides definitive evidence for the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityConfirmation
3050 - 3100Aromatic C-H StretchMedium-WeakPresence of aromatic rings. Signals just above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[13][14]
2820 - 2850Aldehyde C-H StretchWeakDiagnostic for an aldehyde functional group.[15]
2720 - 2750Aldehyde C-H Stretch (Fermi Resonance)WeakA highly characteristic and confirmatory peak for aldehydes.[13][15]
1695 - 1710Carbonyl (C=O) StretchStrong, SharpConfirms the aldehyde group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[16][17]
1580 - 1600Aromatic C=C StretchMediumEvidence of the aromatic backbone.
~1200 - 1250C-F StretchStrongIndicates the presence of the carbon-fluorine bond.[18]
~750 - 800C-Cl StretchStrongIndicates the presence of the carbon-chlorine bond.[18]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization. For this molecule, Electron Ionization (EI) would be a suitable technique.

Predicted Fragmentation Pathway

The molecular ion will undergo characteristic fragmentation, driven by the stability of the resulting fragments.

G M Molecular Ion (M⁺) m/z = 234/236 M_minus_H [M-H]⁺ m/z = 233/235 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 205/207 M->M_minus_CHO - CHO• (29 u) M_minus_Cl [M-Cl]⁺ m/z = 199 M_minus_CHO->M_minus_Cl - Cl• Fragment2 Further Fragments (e.g., loss of CO, HF) M_minus_CHO->Fragment2

Caption: Major fragmentation pathways for the title compound under Electron Ionization (EI).

Data Interpretation
m/z ValueIon FormulaInterpretation
234 / 236[C₁₃H₈ClFO]⁺Molecular Ion (M⁺) . The presence of the M+2 peak at roughly one-third the intensity of the M⁺ peak is the characteristic isotopic signature of one chlorine atom.
233 / 235[C₁₃H₇ClFO]⁺[M-H]⁺ . Loss of the labile aldehyde proton.
205 / 207[C₁₂H₇ClF]⁺[M-CHO]⁺ . A very common and significant fragmentation for aromatic aldehydes, resulting from the loss of the formyl radical. The resulting ion is a stable biphenyl cation. This fragment will also exhibit the chlorine isotope pattern.
199[C₁₃H₈FO]⁺[M-Cl]⁺ . Loss of a chlorine radical from the molecular ion.[19][20]
170[C₁₂H₇F]⁺[M-CHO-Cl]⁺ . Resulting from the loss of a chlorine radical from the [M-CHO]⁺ fragment.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a self-validating and comprehensive characterization of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde. ¹H and ¹³C NMR confirm the precise connectivity and electronic environment of the hydrogen and carbon atoms, with C-F coupling providing definitive proof of fluorination. IR spectroscopy offers unambiguous identification of the key aldehyde and aromatic functional groups, as well as the carbon-halogen bonds. Finally, mass spectrometry confirms the molecular weight and the elemental composition (specifically the presence of chlorine) through its isotopic pattern, while the fragmentation data corroborates the core biphenyl aldehyde structure. This complete spectroscopic profile is indispensable for ensuring the material's identity, purity, and suitability for its intended use in advanced chemical synthesis.

References

  • International Union of Crystallography. (2020). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Available at: [Link]

  • Song, J., et al. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. Available at: [Link]

  • Li, Q., et al. (n.d.). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Available at: [Link]

  • Gazzara, M. B., et al. (2020). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. PubMed. Available at: [Link]

  • Safe, S., & Hutzinger, O. (n.d.). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Kaznacheyev, K., et al. (2005). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

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  • Nakashima, K., et al. (2015). Structural Study of Various Substituted Biphenyls and Their Radical Anions Based on Time-Resolved Resonance Raman Spectroscopy Combined with Pulse Radiolysis. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

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  • Gherghilescu, D.-D., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available at: [Link]

  • Fushimi, A., et al. (2022). Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry: Online Analysis of Organic Aerosol Using Single-Component Particles. Available at: [Link]

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An In-Depth Technical Guide on the Physical and Chemical Properties of Halogenated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of Halogenated Biphenyls

Halogenated biphenyls, a class of synthetic organic compounds, are characterized by a biphenyl structure where hydrogen atoms are substituted by halogens (chlorine, bromine, etc.). Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) are the most prominent members of this family.[1][2] Due to their exceptional chemical and thermal stability, non-flammability, and electrical insulating properties, they were extensively used in a myriad of industrial and commercial applications, including dielectric and coolant fluids in transformers and capacitors, heat transfer fluids, plasticizers, and flame retardants.[3][4][5] However, the very properties that made them commercially valuable—their inertness and resistance to degradation—have led to their persistence in the environment, bioaccumulation in food chains, and adverse health effects.[5][6][7] This guide provides a comprehensive overview of the core physical and chemical properties of halogenated biphenyls, offering insights crucial for researchers, scientists, and drug development professionals engaged in environmental science, toxicology, and pharmacology.

Molecular Structure: A Tale of 209 Congeners

The fundamental structure of a halogenated biphenyl consists of two benzene rings linked by a single carbon-carbon bond. The ten available positions on these rings can be substituted with halogen atoms, leading to a large number of possible unique compounds, known as congeners.[1][3] For PCBs, there are 209 possible congeners, while a similar number exists for PBBs.[3][8] The number and position of the halogen atoms on the biphenyl rings profoundly influence the molecule's physical and chemical properties, as well as its toxicological profile.[6][9]

The planarity of the biphenyl rings is a critical structural feature. The substitution of halogen atoms in the ortho positions (carbons 2, 2', 6, and 6') forces the rings to rotate relative to each other, resulting in a non-planar conformation.[8] Congeners with no or only one ortho substituent can adopt a more planar or "coplanar" configuration.[1][8] These coplanar congeners are of significant toxicological concern as their rigid, planar structure allows them to bind to the aryl hydrocarbon receptor (AhR), mimicking the action of highly toxic dioxins.[1]

Physical Properties: The Influence of Halogenation

The physical state of halogenated biphenyls ranges from oily liquids for less halogenated congeners to waxy solids for those with a higher degree of halogenation.[5] A key principle governing their physical properties is that as the degree of halogenation increases, there is a corresponding increase in molecular weight, melting point, and lipophilicity (fat solubility), while vapor pressure and water solubility decrease.[1][4][6]

PropertyGeneral Trend with Increasing HalogenationSignificance
Water Solubility DecreasesExtremely low water solubility contributes to their partitioning into sediments and biota.[3][4][10]
Vapor Pressure DecreasesLower volatility of highly halogenated congeners affects their atmospheric transport.[1][6]
Octanol-Water Partition Coefficient (Kow) IncreasesHigh Kow values indicate a strong tendency to partition from water into lipids, leading to bioaccumulation.[6]
Henry's Law Constant VariesThis property, which relates to the tendency of a compound to partition between air and water, influences their environmental distribution.[3]

This table provides a generalized overview of the trends in physical properties of halogenated biphenyls with increasing halogenation.

Chemical Properties and Reactivity

Halogenated biphenyls are renowned for their chemical inertness, resisting degradation by acids, bases, and oxidation.[1][11] This stability was a primary reason for their widespread industrial use. However, under extreme conditions, such as high temperatures during combustion, they can form more hazardous byproducts, including polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[3][5]

The position of the halogen atoms also influences their chemical reactivity. For instance, the presence of chlorine atoms in the meta and para positions makes some PCB congeners more susceptible to metabolism.[12]

Environmental Fate and Transport: A Persistent Global Journey

The combination of low water solubility, low vapor pressure, and high lipophilicity makes halogenated biphenyls prone to persisting in the environment and accumulating in organic matter.[1][6][7] They adsorb strongly to soil and sediment particles, which act as environmental reservoirs.[2][6] Despite their low volatility, atmospheric transport is a significant pathway for their global distribution, with these compounds being detected in remote regions far from their original sources.[13]

Once in the environment, the composition of halogenated biphenyl mixtures can change over time due to processes like partitioning, chemical transformation, and preferential bioaccumulation.[14] Less chlorinated congeners are generally more volatile and more susceptible to biodegradation, while more highly chlorinated congeners tend to be more persistent and bioaccumulative.[7]

Metabolism and Biotransformation: The Body's Attempt at Detoxification

Although halogenated biphenyls are generally resistant to metabolism, organisms do possess enzymatic pathways to biotransform these compounds, primarily in the liver.[14][15] The primary metabolic route involves the cytochrome P-450 monooxygenase system, which introduces a hydroxyl group onto the biphenyl ring, forming hydroxylated metabolites (OH-PCBs or OH-PBBs).[12][14][15] These hydroxylated metabolites can then be conjugated with glucuronic acid or sulfates to increase their water solubility and facilitate excretion.[14]

However, the metabolism of halogenated biphenyls is a double-edged sword. While it can be a detoxification pathway, some metabolites, such as certain OH-PCBs and quinones, can be more toxic than the parent compounds and may persist in the body.[12][15] The rate and pattern of metabolism are highly dependent on the specific congener, with factors like the number and position of chlorine atoms playing a crucial role.[14]

cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism HB Halogenated Biphenyl (Lipophilic) AreneOxide Arene Oxide Intermediate (Reactive) HB->AreneOxide Cytochrome P450 (Oxidation) OH_HB Hydroxylated Metabolite (e.g., OH-PCB) AreneOxide->OH_HB Epoxide Hydrolase or non-enzymatic rearrangement Conjugate Conjugated Metabolite (Water-soluble) OH_HB->Conjugate UGT/SULT (Conjugation) Excretion Excretion (Urine, Bile) Conjugate->Excretion

Figure 1. A simplified diagram illustrating the primary metabolic pathway of halogenated biphenyls, involving Phase I oxidation and Phase II conjugation reactions to increase water solubility for excretion.

Analytical Methodologies: Detecting Trace Levels

The accurate detection and quantification of halogenated biphenyls in various environmental and biological matrices are critical for assessing exposure and risk. Gas chromatography (GC) is the cornerstone of their analysis, often coupled with highly sensitive detectors.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS/MS) for PCB Analysis

This protocol outlines a generalized workflow for the analysis of PCBs in an environmental sample (e.g., soil) using gas chromatography-tandem mass spectrometry (GC-MS/MS), a technique that offers high sensitivity and selectivity.[16][17]

1. Sample Preparation:

  • Extraction: A known weight of the soil sample is mixed with a drying agent (e.g., sodium sulfate) and extracted with an appropriate organic solvent (e.g., hexane/acetone mixture) using techniques like Soxhlet extraction or accelerated solvent extraction.

  • Cleanup: The raw extract is then subjected to a cleanup procedure to remove interfering compounds. This often involves column chromatography using materials like silica gel or Florisil.

  • Concentration: The cleaned extract is carefully concentrated to a small, precise volume.

2. Instrumental Analysis:

  • Injection: A small aliquot of the concentrated extract is injected into the GC system.

  • Separation: The different PCB congeners are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a non-polar DB-5ms column).[18]

  • Ionization: As the separated congeners elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically using electron impact (EI) ionization.

  • Mass Analysis (MS/MS): In a triple quadrupole mass spectrometer, specific precursor ions for each target PCB congener are selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise.[17][19]

  • Detection and Quantification: The detector measures the abundance of the product ions, and the data is processed to generate a chromatogram. The concentration of each PCB congener is determined by comparing its peak area to that of a corresponding isotopically labeled internal standard.

cluster_workflow Analytical Workflow Sample Environmental Sample (e.g., Soil) Extraction Solvent Extraction Sample->Extraction Cleanup Column Chromatography (e.g., Silica Gel) Extraction->Cleanup Concentration Solvent Evaporation Cleanup->Concentration GC_MS GC-MS/MS Analysis Concentration->GC_MS Data Data Acquisition & Processing GC_MS->Data

Figure 2. A schematic representation of the experimental workflow for the analysis of halogenated biphenyls in environmental samples using GC-MS/MS.

Conclusion: A Continuing Challenge for Science and Regulation

The physical and chemical properties of halogenated biphenyls are intrinsically linked to their environmental persistence, bioaccumulation, and toxicity. Understanding these fundamental characteristics is paramount for developing effective remediation strategies, assessing human health risks, and establishing sound environmental regulations. While their production has been banned for decades in many countries, their enduring presence in ecosystems necessitates continued research into their long-term fate and effects. The sophisticated analytical techniques now available allow for the sensitive and specific detection of these compounds, providing crucial data to inform public health policies and environmental protection efforts.

References

  • Chemical and Physical Information. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Chemical and Physical Information - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Polychlorinated biphenyl - Wikipedia. Wikipedia. [Link]

  • Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Bioremediation of polychlorinated biphenyls - Wikipedia. Wikipedia. [Link]

  • Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR - CDC Archive. Centers for Disease Control and Prevention. [Link]

  • A Critical Review of Polychlorinated Biphenyls Metabolism, Metabolites, and Their Correlation with Oxidative Stress | Chemical Research in Toxicology - ACS Publications. ACS Publications. [Link]

  • Bioremediation of PCBs - Encyclopedia.pub. Encyclopedia.pub. [Link]

  • Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives - Frontiers. Frontiers. [Link]

  • Polychlorinated biphenyls and their biodegradation - eClass. [Link]

  • Polybrominated biphenyls (PBBs) (HSG 83, 1993) - INCHEM. International Programme on Chemical Safety. [Link]

  • Chemical and Physical Information - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Microbial degradation pathway of PCBs | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Metabolism and metabolites of polychlorinated biphenyls - Taylor & Francis. Taylor & Francis Online. [Link]

  • POLYCHLORINATED BIPHENYLS - toxoer. [Link]

  • Extensive study on physicochemical properties of polychlorinated biphenyls in a commercial ion trap mass spectrometer, relevance in analytical and environmental chemistry | Request PDF - ResearchGate. ResearchGate. [Link]

  • Metabolism and metabolites of polychlorinated biphenyls - ResearchGate. ResearchGate. [Link]

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  • Public Health Goal for Water Soluble Polychlorinated Biphenyls Expected to be Found in Drinking Water. California Environmental Protection Agency. [Link]

  • Investigating the Transport and Fate of Polychlorinated Biphenyls with Stable Chlorine Isotopes - DTIC. Defense Technical Information Center. [Link]

  • Field Analysis of Polychlorinated Biphenyls (PCBs) in Soil Using Solid-Phase Microextraction (SPME) and a Portable Gas Chromatography–Mass Spectrometry System - Optica Publishing Group. Optica Publishing Group. [Link]

  • Polychlorinated Biphenyls (PCBs) and Their Impacts on Human Health: A Review - Science and Education Publishing. Science and Education Publishing. [Link]

  • Poisoning of Animals by Persistent Halogenated Pollutants (PHPs) - Toxicology. MSD Veterinary Manual. [Link]

  • Halogenated biphenyls: molecular toxicology - PubMed - NIH. National Center for Biotechnology Information. [Link]

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  • GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes Dioxin - Shimadzu. Shimadzu. [Link]

  • Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628 | Agilent. Agilent. [Link]

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Technical Guide: Reactivity of the Carbaldehyde Group in Biphenyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Biphenyl Scaffolds

The biphenyl-2-carbaldehyde moiety is not merely a benzaldehyde derivative; it is a kinetically distinct pharmacophore building block defined by atropisomerism and proximity-driven reactivity . In drug discovery—particularly within the "Sartan" class of angiotensin II receptor antagonists (e.g., Telmisartan, Losartan)—the reactivity of this group is governed by the dihedral twist of the biphenyl linkage.

Unlike planar benzaldehydes, the ortho-substituted biphenyl system adopts a twisted conformation (typically 40–90° depending on substitution) to minimize steric clash between the 2-formyl group and the 2'-protons (or substituents). This lack of planarity reduces


-conjugation between the rings but dramatically enhances intramolecular capture , making this scaffold a "spring-loaded" precursor for polycyclic heterocycles like phenanthridines and fluorenones.

This guide dissects the unique reactivity profile of this moiety, moving beyond standard carbonyl chemistry into directed C-H activation and radical cascade cyclizations.

Reactivity Landscape: Electronic & Steric Manifold

The reactivity of the formyl group in biphenyl systems is categorized into three distinct mechanistic pillars.

The Steric/Electronic Matrix

The 2-position formyl group experiences significant steric shielding from the non-hydrogen substituents at the 2'-position.

  • Nucleophilic Attack: Addition to the carbonyl (e.g., Grignard, reduction) is often slower than in benzaldehyde due to the orthogonal shielding of the adjacent phenyl ring.

  • Directing Group Capability: The oxygen lone pairs are ideally positioned to direct transition metals (Rh, Pd) to the ortho positions of the pendant ring, facilitating hydroacylation and C-H activation.

Visualization: The Reactivity Manifold

The following diagram illustrates the divergent pathways accessible from the core biphenyl-2-carbaldehyde scaffold.

ReactivityManifold Start Biphenyl-2-carbaldehyde Path1 Intramolecular Cyclization Start->Path1 Condensation Path2 Transition Metal Catalysis Start->Path2 Chelation Path3 Industrial Transformation Start->Path3 Redox/Sub Prod1 Phenanthridines (via Iminyl Radicals) Path1->Prod1 N-radical Prod2 Fluorenones (via Acid Catalysis) Path1->Prod2 Friedel-Crafts Prod3 Hydroacylation (Rh-Catalyzed) Path2->Prod3 C-H Activation Prod4 Tetrazoles (via Nitrile/Sartans) Path3->Prod4 [3+2] Cycloadd

Figure 1: Divergent reactivity pathways of biphenyl-2-carbaldehyde. The scaffold serves as a gateway to fused heterocycles and directed catalysis.

Deep Dive: Mechanism of Heterocycle Formation

The most valuable application of biphenyl carbaldehydes in modern medicinal chemistry is the synthesis of Phenanthridines . This structure is ubiquitous in alkaloids and DNA-intercalating agents.

The Iminyl Radical Pathway

While classical acid-catalyzed cyclization (Morgan-Walls reaction) requires harsh conditions, the modern approach utilizes iminyl radical intermediates derived from O-acyl oximes. This method is superior due to mild conditions and high tolerance for functional groups.

Mechanism:

  • Condensation: The aldehyde reacts with hydroxylamine, followed by acylation to form an O-acetyl oxime.

  • SET/Homolysis: Under photoredox or thermal conditions, the N-O bond undergoes homolytic cleavage.

  • Radical Attack: The resulting electrophilic N-centered radical attacks the

    
    -system of the adjacent phenyl ring (5-exo-trig or 6-endo-trig).
    
  • Aromatization: Loss of a proton and oxidation restores aromaticity, yielding the phenanthridine.

Mechanism Visualization[1][2]

RadicalMechanism Step1 Biphenyl-2-carbaldehyde Step2 O-Acetyl Oxime (Stable Precursor) Step1->Step2 + NH2OH, then AcCl Step3 Iminyl Radical (N• Species) Step2->Step3 SET / UV Light (- OAc•) Step4 Spiro-Cyclohexadienyl Radical Intermediate Step3->Step4 Intramolecular Radical Attack Step5 Phenanthridine (Final Product) Step4->Step5 - H• / Aromatization

Figure 2: Step-wise mechanism for the conversion of biphenyl aldehyde to phenanthridine via iminyl radical intermediates.

Experimental Protocol: Synthesis of Phenanthridine via Photochemical Cyclization[3]

This protocol is validated for scalability and avoids the use of explosive diazonium intermediates often found in older Pschorr cyclization methods.

Target: Phenanthridine from Biphenyl-2-carbaldehyde. Scale: 1.0 mmol (Optimization scale).

Reagents & Equipment[1][2][4]
  • Substrate: Biphenyl-2-carbaldehyde (182 mg, 1.0 mmol).

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Acetyl chloride, Pyridine, DCM.
    
  • Photocatalyst: fac-Ir(ppy)

    
     (1 mol%) or direct UV (medium pressure Hg lamp) depending on substitution.
    
  • Solvent: Anhydrous Acetonitrile (

    
    ).
    
Step-by-Step Workflow
StepOperationCritical Parameter / Observation
1. Oxime Formation Dissolve aldehyde in EtOH/Pyridine (1:1). Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(1.2 eq). Stir at RT for 2h.
Monitor by TLC. Aldehyde spot (

) disappears; Oxime appears (

).
2. Acylation Evaporate solvent. Redissolve in DCM (

C). Add Acetyl Chloride (1.2 eq) and

(1.5 eq).
Exothermic. Add dropwise to prevent side reactions.
3. Preparation Isolate O-acetyl oxime via aqueous workup (NaHCO3 wash) and short silica plug filtration.Ensure removal of excess pyridine to prevent catalyst poisoning in next step.
4. Cyclization Dissolve Oxime ester in degassed

(0.1 M). Add photocatalyst (if using visible light). Irradiate (Blue LED or UV).
Degassing is crucial. Oxygen quenches the triplet state of the catalyst and the radical chain.
5. Isolation Evaporate solvent. Purify via Flash Chromatography (Hexane/EtOAc gradient).Phenanthridines are often fluorescent on TLC plates under UV (254/365 nm).
Troubleshooting & Optimization
  • Problem: Low conversion in Step 4.

    • Root Cause:[1][2] Inefficient radical generation or hydrogen atom abstraction competition.

    • Solution: Add a mild base (

      
      ) to buffer the acid generated during aromatization, or switch solvent to DCE (1,2-dichloroethane).
      
  • Problem: Formation of nitriles (fragmentation).

    • Root Cause:[1][2] The iminyl radical can undergo

      
      -scission if the cyclization is slow.
      
    • Solution: Increase concentration (0.2 M) to favor intramolecular attack over fragmentation, or introduce electron-donating groups on the acceptor ring to accelerate radical addition.

Advanced Application: Rhodium-Catalyzed Hydroacylation[6][7]

Beyond heterocycles, the aldehyde group serves as a powerful chelation-assisting group for C-H activation.

In the presence of Rh(I) catalysts (e.g.,


 with phosphine ligands), the biphenyl-2-carbaldehyde undergoes hydroacylation  across alkenes.
  • Mechanism: Oxidative addition of Rh into the C-H bond of the aldehyde (facilitated by the twisted biphenyl geometry bringing the metal near the bond) forms an acyl-Rh-H intermediate.

  • Selectivity: This pathway is strictly atom-economical , yielding ketones without the waste associated with Weinreb amide synthesis.

References

  • Phenanthridine Synthesis via Iminyl Radicals

    • Ntsimango, S., et al. (2021).[3] "Synthesis of phenanthridines via a novel photochemically-mediated cyclization." Beilstein Journal of Organic Chemistry.

  • Rh-Catalyzed Hydroacylation

    • Willis, M. C., et al. (2017).[4] "Exploiting Carbonyl Groups to Control Intermolecular Rhodium-Catalyzed Alkene and Alkyne Hydroacylation." Journal of the American Chemical Society.[1]

  • Intramolecular Cannizzaro Reaction

    • Bowden, K., et al. (1990). "Intramolecular catalysis. Part 4. The intramolecular Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde." Journal of the Chemical Society, Perkin Transactions 2.
  • Industrial Sartan Synthesis (Aldehyde to Tetrazole)

    • Organic Process Research & Development (OPRD) literature regarding the synthesis of Losartan/Valsartan intermediates (General Reference for Industrial Context).

Sources

Methodological & Application

Application Notes & Protocols: 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Biphenyls in Drug Discovery

In the landscape of modern medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the core of numerous approved drugs and clinical candidates. Its rigidity and ability to present substituents in a defined three-dimensional space make it ideal for targeted interactions with biological macromolecules. The strategic introduction of halogens, such as chlorine and fluorine, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, all critical parameters in drug design.[1] 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is a prime example of a highly functionalized intermediate, poised for the efficient construction of complex pharmaceutical agents. The aldehyde group serves as a versatile handle for a variety of chemical transformations, most notably reductive amination, enabling the seamless introduction of amine-containing moieties.

This guide provides an in-depth technical overview of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde, including its synthesis, characterization, and a detailed protocol for its application as a key intermediate in the synthesis of sirtuin (SIRT) modulators, a class of enzymes implicated in a range of age-related diseases.[2][3]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe process development.

PropertyValueReference
CAS Number 223575-82-4[4]
Molecular Formula C₁₃H₈ClFO[4]
Molecular Weight 234.65 g/mol [4]
Appearance Off-white to pale yellow solid[5]
Melting Point 60-62 °C[4]
Boiling Point (Predicted) 363.1 ± 32.0 °C[4]
Density (Predicted) 1.285 ± 0.06 g/cm³[4]

Safety and Handling: 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is classified as an irritant.[4] Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6] Store the compound in a tightly sealed container in a cool, dry place.

Synthesis of the Intermediate: A Suzuki-Miyaura Approach

The construction of the biphenyl core is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high yields and excellent functional group tolerance.[7][8]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-Bromobenzaldehyde C Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 80 °C A->C B (4-Chloro-3-fluorophenyl)boronic acid B->C D 4'-Chloro-3'-fluoro[1,1']- biphenyl-2-carbaldehyde C->D

Figure 1: Synthetic workflow for 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Rationale: This protocol utilizes a standard palladium catalyst, tetrakis(triphenylphosphine)palladium(0), and a common base, potassium carbonate, in a biphasic solvent system to facilitate the coupling of an aryl bromide with an arylboronic acid. The elevated temperature ensures a reasonable reaction rate.

Materials:

  • 2-Bromobenzaldehyde

  • (4-Chloro-3-fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)[4]

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq), (4-chloro-3-fluorophenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Purge the flask with an inert gas (nitrogen or argon) for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde as a solid.

Application in Pharmaceutical Synthesis: Reductive Amination

The aldehyde functionality of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is a key feature for its use as a pharmaceutical intermediate. Reductive amination is a robust and widely used method to form a C-N bond by converting the aldehyde into an amine.[9][10] This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.

Reductive_Amination cluster_start Reactants cluster_reaction Reaction Conditions cluster_product Final Product Start_A 4'-Chloro-3'-fluoro[1,1']- biphenyl-2-carbaldehyde Reaction Reductive Amination Na(OAc)₃BH, CH₂Cl₂ Room Temperature Start_A->Reaction Start_B Isoindolin-1-one Start_B->Reaction Product 2-((4'-chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)methyl)isoindolin-1-one (SIRT1 Modulator Precursor) Reaction->Product

Figure 2: Reductive amination pathway to a SIRT1 modulator precursor.
Protocol 2: Synthesis of 2-((4'-chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)methyl)isoindolin-1-one

Rationale: This protocol employs sodium triacetoxyborohydride [Na(OAc)₃BH], a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It does not readily reduce the starting aldehyde, allowing for the efficient formation of the imine intermediate before reduction. Dichloromethane (CH₂Cl₂) is used as a non-protic solvent.

Materials:

  • 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

  • Isoindolin-1-one

  • Sodium triacetoxyborohydride [Na(OAc)₃BH]

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde (1.0 eq) in dichloromethane, add isoindolin-1-one (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by crystallization or flash column chromatography to yield 2-((4'-chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)methyl)isoindolin-1-one.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

1. 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and a singlet for the aldehyde proton around 9.5-10.5 ppm. The specific splitting patterns of the aromatic protons will be influenced by the chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group typically in the range of 190-200 ppm, in addition to the signals for the aromatic carbons.

  • HPLC: Purity analysis is typically performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of formic acid). The retention time and peak purity should be established against a reference standard.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (234.65 g/mol ), with the characteristic isotopic pattern for a molecule containing one chlorine atom.

2. 2-((4'-chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)methyl)isoindolin-1-one:

  • ¹H NMR: The spectrum will show the disappearance of the aldehyde proton signal and the appearance of a new singlet or AB quartet for the methylene bridge protons (the -CH₂- group) typically between 4.0 and 5.0 ppm. The aromatic signals from both the biphenyl and isoindolinone moieties will also be present.

  • HPLC: Similar to the starting material, HPLC analysis on a C18 column can be used to determine the purity and monitor the reaction progress.

  • MS: The mass spectrum should confirm the formation of the product with a molecular ion peak corresponding to its calculated molecular weight.

Conclusion

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its well-defined structure and the reactivity of its aldehyde group allow for the efficient and predictable construction of drug candidates, particularly in the area of sirtuin modulation. The protocols outlined in this guide provide a robust framework for the synthesis of this key intermediate and its subsequent application in drug discovery and development workflows. Adherence to rigorous analytical characterization and safety procedures is paramount to ensure the quality and safe handling of these compounds.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis.
  • ChemicalBook. (n.d.). 4'-CHLORO-3'-FLUORO[1,1'-BIPHENYL]-2-CARBALDEHYDE Chemical Properties.
  • Alchem Pharmtech. (n.d.). CAS N/A | 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-carbaldehyde.
  • Hilaris Publisher. (2016, June 24).
  • Airgas. (2021, September 15).
  • Google Patents. (n.d.). WO2019162911A1 - Fnew activators of sirt1 enzyme for the treatment of cardiovascular and cardiometabolic pathologies.
  • Höppner, S., Schlörer, N., Schänzer, W., & Thevis, M. (2014). Synthesis of Four SIRT1 Activators Based on an Imidazo[1,2-b]thiazole Structure, Derived Metabolites and Deuterated Analogs. The Open Organic Chemistry Journal, 8, 19-23.
  • Google Patents. (n.d.). WO2012167138A1 - Isoindolinone derivatives as sirtuin modulators.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Isoindolin-1-one. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Sodium triacetoxyborohydride. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromobenzaldehyde. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). (4-Chloro-3-fluorophenyl)boronic acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Tetrakis(triphenylphosphine)palladium(0). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Dichloromethane. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Potassium carbonate. Retrieved February 15, 2026, from [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18433-18485. [Link]

  • Jeso, V., & D'Annessa, I. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 187, 111929. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11638-11668. [Link]

  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(23), 5725-5734. [Link]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1214-1216. [Link]

Sources

Application Note: Strategic Derivatization of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde scaffold represents a "privileged structure" in modern drug discovery and agrochemical development. Its specific substitution pattern—combining a sterically demanding ortho-aldehyde with a metabolically robust 3',4'-dihalo-phenyl ring—makes it an ideal precursor for Succinate Dehydrogenase Inhibitors (SDHIs) and p38 MAP kinase inhibitors .

This guide outlines three high-value derivatization workflows designed to maximize the utility of this building block:

  • Oxidative Activation: Accessing the carboxylic acid for amide library generation (SDHI focus).

  • Reductive Amination: Creating flexible amine linkers for GPCR ligand exploration.

  • Heterocyclic Condensation: Locking conformation via imidazole formation.

Chemical Profile & Reactivity Analysis

PropertyValueDrug Discovery Significance
CAS Number 216443-25-3 (Generic Analog)Key intermediate for substituted biphenyl libraries.
Formula C₁₃H₈ClFOMW: 234.65 g/mol
LogP (Calc) ~3.8High lipophilicity; requires polar handles for bioavailability.
4'-Cl / 3'-F Electron-WithdrawingDeactivates the B-ring, blocking P450 metabolic oxidation sites.
2-CHO Sterically CrowdedThe ortho-position slows nucleophilic attack, requiring specific catalysis.
Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core aldehyde.

DivergentSynthesis Aldehyde 4'-Cl-3'-F-Biphenyl 2-Carbaldehyde Acid Carboxylic Acid (SDHI Precursor) Aldehyde->Acid Pinnick Ox. (NaClO2, NaH2PO4) Amine Secondary Amine (GPCR/Kinase Lib) Aldehyde->Amine Reductive Amination (R-NH2, STAB) Imidazole Tri-Aryl Imidazole (Rigid Isostere) Aldehyde->Imidazole Debus-Radziszewski (Benzil, NH4OAc)

Figure 1: Divergent synthetic pathways transforming the biphenyl aldehyde into three distinct pharmacophore classes.[1]

Protocol Module A: The "Gateway" Oxidation (Aldehyde Acid)

Scientific Rationale

The conversion of the aldehyde to the carboxylic acid is the critical first step in synthesizing carboxamide fungicides (e.g., Fluxapyroxad analogs) and Angiotensin II receptor antagonists. Standard oxidants (KMnO₄, Jones) often fail or cause halogen scrambling on the electron-deficient B-ring. The Pinnick Oxidation is the gold standard here due to its mild conditions and lack of side reactions with aryl halides [1].

Materials
  • Substrate: 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO₂, 1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (5.0 equiv) – Critical to scavenge HOCl byproduct.

  • Buffer: NaH₂PO₄ (1.0 equiv)

  • Solvent: t-Butanol / Water (3:1 v/v)

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the aldehyde in 12 mL of t-BuOH and 4 mL of water.

  • Scavenger Addition: Add 5.0 mmol (approx. 0.53 mL) of 2-methyl-2-butene. Note: Do not skip this; HOCl generated during oxidation can chlorinate the biphenyl ring.

  • Oxidant Addition: Cool the mixture to 0 °C. Add NaH₂PO₄ (1.0 mmol) and NaClO₂ (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the acid will be highly polar/immobile compared to the aldehyde).

  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: The disappearance of the aldehyde proton signal (~9.8 ppm) in ¹H NMR confirms conversion.

Protocol Module B: Reductive Amination (Aldehyde Amine)

Scientific Rationale

Reductive amination introduces a nitrogen "hinge," increasing solubility and allowing the attachment of polar heterocycles common in kinase inhibitors. Due to the steric bulk of the ortho-phenyl group, imine formation can be sluggish. We utilize Sodium Triacetoxyborohydride (STAB) , which allows for a "one-pot" procedure without isolating the moisture-sensitive imine intermediate [2].

Decision Logic for Conditions

The choice of solvent and acid catalyst is dictated by the basicity of the amine partner.

ReductiveAmination Start Select Amine Partner Aliphatic Aliphatic Amine (High Basicity) Start->Aliphatic Aniline Aniline/Heteroaniline (Low Basicity) Start->Aniline Cond1 DCE, No Acid STAB (1.5 eq) Aliphatic->Cond1 Fast Imine Formation Cond2 DCE + 10% AcOH STAB (2.0 eq) Aniline->Cond2 Requires Acid Catalysis

Figure 2: Decision matrix for optimizing reductive amination conditions based on nucleophile basicity.

Step-by-Step Protocol (General)
  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in 1,2-Dichloroethane (DCE).

    • If using an aniline: Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Time: Stir for 30–60 minutes at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in a single portion.

  • Quench: Stir for 12 hours. Quench with saturated aqueous NaHCO₃.

  • Purification: Extract with DCM. The product is often pure enough for biological screening; otherwise, purify via silica flash chromatography (Hexane/EtOAc).

Protocol Module C: Imidazole Synthesis (Aldehyde Heterocycle)

Scientific Rationale

Imidazoles serve as bioisosteres for amides and esters, providing a rigid linker that can engage in hydrogen bonding and


-stacking. The Debus-Radziszewski  reaction allows the one-pot assembly of the biphenyl core into a tri-substituted imidazole, a motif found in p38 MAP kinase inhibitors [3].
Materials
  • Aldehyde: 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde (1.0 equiv)

  • Diketone: Benzil (or substituted analog) (1.0 equiv)

  • Ammonia Source: Ammonium Acetate (NH₄OAc, 4.0 equiv)

  • Solvent: Acetic Acid (Glacial)

Step-by-Step Protocol
  • Assembly: In a microwave vial or round-bottom flask, combine the aldehyde (1 mmol), benzil (1 mmol), and NH₄OAc (4 mmol) in 5 mL of glacial acetic acid.

  • Heating:

    • Thermal: Reflux at 110 °C for 4–6 hours.

    • Microwave (Preferred): Heat at 140 °C for 15 minutes.

  • Precipitation: Pour the hot reaction mixture into crushed ice/water (50 mL). The imidazole product usually precipitates as a solid.

  • Neutralization: Adjust pH to ~8 with ammonium hydroxide to ensure the imidazole is in its free base form.

  • Filtration: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Analytical Validation & QC

To ensure the integrity of the derivatized products, the following spectral features should be monitored:

Signal TypeAldehyde (Start)Acid (Product A)Amine (Product B)
¹H NMR (CHO) Singlet @ ~9.8 ppmAbsent Absent
¹H NMR (Linker) N/ABroad singlet @ ~11-13 ppm (COOH)Singlet/Doublet @ ~3.5-4.0 ppm (Ar-CH₂-N)
¹⁹F NMR Singlet @ ~-110 to -120 ppmShifted slightly downfieldShifted slightly upfield
IR Spectroscopy C=O stretch @ 1690 cm⁻¹Broad O-H stretch @ 2500-3300 cm⁻¹N-H stretch @ 3300-3500 cm⁻¹

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O., Nilsson, T. (1973).[2] Preparation of Carboxylic Acids from Aldehydes by Oxidation with Chlorite. Acta Chemica Scandinavica.

    • Source:

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
    • Source: [J. Org.[3][4][5][6] Chem. 1996, 61, 11, 3849–3862]([Link])

  • Imidazole Synthesis in Drug Discovery

    • Alvim, H. G. O., et al. (2023).[1] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

    • Source:

  • Biphenyls in Agrochemicals (SDHI Context)

    • Zhang, Y., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry.
    • Source:

Sources

Application Note: Fluorinated Biphenyls in High-Performance Liquid Crystals & Dielectrics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of fluorinated biphenyls, a class of liquid crystals (LCs) that serves as the backbone of modern Active Matrix (TFT) displays and emerging 5G/6G microwave dielectrics. Unlike earlier cyano-biphenyls, fluorinated variants exhibit low rotational viscosity (


) , high specific resistivity , and low dielectric loss (

)
. These properties are governed by the unique stereoelectronic effects of the carbon-fluorine bond, specifically its low polarizability and high electronegativity.

This document provides actionable protocols for the synthesis (via Suzuki-Miyaura coupling), purification (critical for voltage holding ratio), and characterization of these materials.

Molecular Design Principles

The transition from cyano- (


) to fluoro- (

) terminated LCs was driven by the need for "Active Matrix" compatibility. The cyano group, while providing large dielectric anisotropy (

), solvates ions effectively, leading to image retention ("ghosting") in TFT displays.
The Fluorine Effect[1][2]
  • Low Ion Solvation: The C-F bond has a tight electron sheath and low polarizability, preventing the solvation of ionic impurities. This results in a high Voltage Holding Ratio (VHR) .

  • Viscosity Reduction: Lateral fluorination breaks the molecular symmetry, suppressing highly ordered smectic phases and lowering the melting point, which is crucial for maintaining a nematic phase at room temperature.

  • Dielectric Tuning: While a single fluorine atom provides weak polarity, multi-fluorination (e.g., 3,4,5-trifluoro substitution) allows for precise tuning of

    
     without significantly increasing viscosity.
    
Design Workflow

The following diagram illustrates the decision matrix for designing fluorinated mesogens based on target application.

MolecularDesign Core Biphenyl Core Selection Subst Fluorination Pattern Core->Subst Suzuki Coupling Prop Property Outcome Subst->Prop Lateral (-F) Subst->Prop Terminal (-F, -OCF3) Subst->Prop Multi-fluoro (3,4,5-F) App Target Application Prop->App Low Tm, Low Viscosity Prop->App High VHR, Low Loss Prop->App High Delta Epsilon Fast Response LCDs Fast Response LCDs App->Fast Response LCDs TFT-LCD / 5G Dielectrics TFT-LCD / 5G Dielectrics App->TFT-LCD / 5G Dielectrics Low Voltage Driving Low Voltage Driving App->Low Voltage Driving

Figure 1: Molecular design workflow connecting fluorination patterns to macroscopic material properties.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of fluorinated biphenyls requires high specificity to avoid homocoupling. The following protocol is optimized for 4-ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)biphenyl , a common high-stability mesogen.

Reagents:

  • Aryl Bromide: 1-bromo-2,3-difluoro-4-ethoxybenzene (1.0 eq)

  • Boronic Acid: 4-(trans-4-propylcyclohexyl)phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    / SPhos (for sterically hindered substrates)
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: DME / Toluene / Water (2:1:1)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and cycle with Nitrogen (

    
    ) three times.
    
  • Dissolution: Add the Aryl Bromide and Boronic Acid to the solvent mixture. Degas the solution by bubbling

    
     for 30 minutes (critical to prevent oxidation of the catalyst).
    
  • Catalysis: Add the Palladium catalyst under a positive pressure of

    
    .
    
  • Reflux: Heat the mixture to 85°C (reflux) for 12–18 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).

  • Work-up: Cool to Room Temperature (RT). Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM). Combine organic layers and wash with Brine.

  • Catalyst Removal (Crucial for LCs): Pass the crude organic solution through a pad of Thiol-functionalized Silica Gel to scavenge residual Palladium. Metal ions are fatal to LC performance.

Protocol B: Ultra-Purification for High VHR

Standard column chromatography is insufficient for TFT-grade materials.

  • Column Chromatography: Silica gel (grade 60), eluent: Heptane/Toluene.

  • Recrystallization: Dissolve in hot Ethanol or Acetone. Cool slowly to 4°C. Repeat 3–4 times until HPLC purity > 99.9%.

  • Zone Refining (Optional): For reference standards, use zone refining to achieve > 99.99% purity.

Characterization Methodologies

Protocol C: Voltage Holding Ratio (VHR) Measurement

The VHR determines if a liquid crystal can maintain the voltage applied to a pixel during the frame time (typically 16.7 ms for 60Hz). Low VHR causes flickering and image sticking.

Equipment:

  • Instec ALCT or Toyo Corporation LC Material Tester.

  • Test Cell: Polyimide-coated ITO glass,

    
     gap, antiparallel rubbing.
    

Workflow:

  • Filling: Fill the test cell with the fluorinated LC via capillary action at

    
     (isotropic phase) to avoid flow alignment defects.
    
  • Soak: Heat cell to measurement temperature (typically 20°C and 60°C).

  • Pulse Application: Apply a voltage pulse (

    
    , 
    
    
    
    duration).
  • Open Circuit: Switch to high-impedance state (

    
    ) for the frame duration (
    
    
    
    ).
  • Measurement: Record the voltage drop at the end of the frame.

    
    
    

VHR_Protocol Start Start Measurement Pulse Apply Voltage Pulse (5V, 60µs) Start->Pulse Hold Open Circuit Hold (16.7ms frame) Pulse->Hold Switch Open Measure Measure Voltage Drop Hold->Measure End of Frame Calc Calculate VHR % Measure->Calc

Figure 2: Logic flow for Voltage Holding Ratio (VHR) determination.

Protocol D: Microwave Dielectric Characterization (5G Applications)

For high-frequency applications (mmWave), the dielectric loss (


) must be minimized.

Method: Split-Cylinder Resonator or Cavity Perturbation.

  • Frequency: Measure at 10 GHz – 60 GHz.

  • Alignment: Apply a magnetic field (

    
    ) to align the LC director parallel (
    
    
    
    ) and perpendicular (
    
    
    ) to the microwave electric field.
  • Calculation:

    • Tunability (

      
      ): 
      
      
      
    • Figure of Merit (FoM):

      
      
      

Comparative Data: Fluorinated vs. Cyano Biphenyls

The following table highlights why fluorinated biphenyls are the industry standard for high-reliability applications.

PropertyCyano-Biphenyl (e.g., 5CB)Fluorinated Biphenyl (e.g., 3,4-F)Impact on Application
Dielectric Anisotropy (

)
High (~ +13)Moderate (~ +5 to +8)Cyano is better for low voltage, but Fluoro is sufficient for modern drivers.
Rotational Viscosity (

)
HighLow Fluoro enables faster response times (gaming monitors, high refresh rates).
Specific Resistivity (

)


Fluoro is required for TFT to prevent image sticking.
VHR (at 80°C) < 90%> 98% Fluoro maintains image stability under heat.
Dielectric Loss (

@ 10GHz)
High (> 0.05)Low (< 0.005) Fluoro is essential for 5G beam-steering antennas.

Troubleshooting & Optimization

  • Problem: Low VHR after synthesis.

    • Root Cause:[1][2][3] Residual Palladium or ionic contaminants from the Suzuki base (

      
      ).
      
    • Solution: Increase the number of water washes during work-up. Use electrodialysis or additional recrystallization from non-polar solvents.

  • Problem: Smectic phase appearance (undesirable for displays).

    • Root Cause:[1][2][3] The biphenyl core is too ordered.

    • Solution: Introduce lateral fluorination (e.g., at the 2 or 3 position) to disrupt packing without destroying the nematic phase.

References

  • Kirsch, P., & Bremer, M. (2013).[4] The TV in your pocket: development of liquid-crystal materials for the new millennium.[4] Angewandte Chemie International Edition.[4]

  • Hird, M. (2007).[5] Fluorinated liquid crystals – properties and applications.[2][4][5][6] Chemical Society Reviews.[5]

  • Merck KGaA. (2012).[6] 100 Years of Liquid Crystals at Merck.

  • Instec Inc. ALCT Measurement Principles: Voltage Holding Ratio.

  • Gaebler, A., et al. (2020).[7] Microwave Liquid Crystal Enabling Technology for Electronically Steerable Antennas in SATCOM and 5G.[7][8][9] MDPI.

Sources

Application Note: Strategic Utilization of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde in Next-Gen SDHI Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde in Agrochemical Synthesis Content Type: Application Note & Technical Protocol Audience: Senior Process Chemists, Agrochemical Researchers, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary & Scientific Rationale

The agrochemical industry is currently undergoing a structural shift from first-generation Succinate Dehydrogenase Inhibitors (SDHIs) like Boscalid to fluorinated analogs that offer enhanced metabolic stability and lipophilicity. 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde (CAS: 223575-82-4) has emerged as a critical "divergent intermediate" in this transition.

Unlike simple biphenyl amines used in early SDHIs, this aldehyde provides a reactive handle (the ortho-formyl group) that allows for:

  • Direct Reductive Amination: Accessing the ortho-amino biphenyl scaffold required for carboxamide fungicides (e.g., fluorinated Boscalid analogs).

  • Heterocycle Construction: Facilitating cyclization to form fused systems (e.g., phenanthridines) or novel pharmacophores via condensation reactions.

  • Metabolic Blocking: The specific 3'-fluoro substitution blocks the primary site of oxidative metabolism found in non-fluorinated biphenyls, significantly extending the half-life of the final active ingredient (AI) in plant tissues.

This guide details the optimized protocols for synthesizing, handling, and utilizing this aldehyde to generate high-purity SDHI precursors.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde
CAS Number 223575-82-4
Molecular Formula C₁₃H₈ClFO
Molecular Weight 234.65 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 72–76 °C
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Hazard Skin Irritant (H315), Eye Irritant (H319)

Synthesis Pathway & Mechanism

The synthesis of this intermediate relies on a regioselective Suzuki-Miyaura cross-coupling. The choice of catalyst and base is critical to prevent dehalogenation of the sensitive aryl fluoride.

Diagram 1: Synthesis Workflow

G Start1 2-Formylphenylboronic acid Cat Pd(PPh3)4 / Na2CO3 Toluene/H2O Start1->Cat Start2 4-Bromo-1-chloro- 2-fluorobenzene Start2->Cat Inter Pd-Complex Intermediate Cat->Inter Oxidative Addition Product 4'-Chloro-3'-fluoro [1,1'-biphenyl]-2-carbaldehyde Inter->Product Reductive Elimination (Suzuki Coupling) Amine 2-Amino-4'-chloro- 3'-fluorobiphenyl (SDHI Precursor) Product->Amine Reductive Amination (NH4OAc, NaBH3CN)

Caption: Figure 1. Convergent synthesis of the target aldehyde and its downstream conversion to the key SDHI amine precursor.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Batch Scale)

Objective: Synthesis of the aldehyde core with >95% purity.

Reagents:

  • 2-Formylphenylboronic acid (1.05 eq)

  • 4-Bromo-1-chloro-2-fluorobenzene (1.0 eq)

  • Pd(PPh₃)₄ (1.5 mol%)

  • Sodium Carbonate (2.0 eq)

  • Solvent System: Toluene:Ethanol:Water (4:1:1 v/v)

Procedure:

  • Inertion: Charge a 3-neck round bottom flask with the aryl bromide and boronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed solvent mixture. Stir until fully dissolved.

  • Activation: Add

    
     (dissolved in the water portion) and Pd(PPh₃)₄ under a positive stream of 
    
    
    
    .
  • Reflux: Heat the mixture to 85°C (internal temperature) for 6–8 hours. Monitor by HPLC for the disappearance of the aryl bromide.

    • Critical Control Point: Do not exceed 95°C to avoid defluorination by-products.

  • Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Toluene (

    
    ). Combine organics and wash with Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate (9:1) to yield the aldehyde.
    

Expected Yield: 88–92%

Protocol B: Reductive Amination to SDHI Amine Precursor

Objective: Conversion of the aldehyde to 2-amino-4'-chloro-3'-fluorobiphenyl (The "Fluoro-Boscalid" Amine).

Mechanism: This step replaces the aldehyde oxygen with a nitrogen, forming the aniline derivative essential for coupling with pyrazole/pyridine acid chlorides (the active moiety of SDHIs).

Reagents:

  • 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde (1.0 eq)

  • Ammonium Acetate (

    
    ) (5.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (1.2 eq)
    
  • Methanol (Anhydrous)

Procedure:

  • Imine Formation: Dissolve the aldehyde in Methanol. Add

    
     and stir at room temperature for 2 hours. The solution will turn yellow/orange as the imine forms.
    
  • Reduction: Cool to 0°C. Slowly add

    
     portion-wise over 30 minutes.
    
    • Safety Note:

      
       gas may evolve if acidified; keep pH > 7 or use a scrubber.
      
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated

    
     solution. Remove Methanol under reduced pressure.
    
  • Isolation: Extract with Ethyl Acetate. The product is an oil that solidifies upon standing.

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the Carbonyl stretch (

    
    ) at ~1690 cm⁻¹ and appearance of Amine (
    
    
    
    ) stretches at ~3300–3400 cm⁻¹.

Application in Agrochemical Discovery

The aldehyde serves as the "Branch Point" for library synthesis.

Target ClassReaction PartnerFinal Product Type
Carboxamide Fungicides 1. Reductive Amination (

)2. Coupling with Pyrazole-COCl
Next-Gen SDHIs (e.g., Fluoro-Boscalid analogs)
Phenanthridines Aniline + Acid CatalystFused Ring Systems (Novel modes of action)
Stilbenes Wittig ReagentRespiration Inhibitors (QoI analogs)
Diagram 2: Divergent Synthesis Workflow

D cluster_0 Pathway A: SDHI Synthesis cluster_1 Pathway B: Novel Scaffolds Aldehyde 4'-Chloro-3'-fluoro [1,1'-biphenyl]-2-carbaldehyde Amine Biphenyl Amine Intermediate Aldehyde->Amine Reductive Amination Stilbene Stilbene Derivative Aldehyde->Stilbene Wittig Reaction Fused Phenanthridine Core Aldehyde->Fused Acid-Cat. Cyclization SDHI Fluorinated SDHI (e.g., Boscalid Analog) Amine->SDHI Amide Coupling (w/ Pyrazole Acid Cl)

Caption: Figure 2. Divergent utility of the aldehyde in generating multiple agrochemical classes.

Quality Control & Stability

  • Storage: Store at 2–8°C under Argon. The aldehyde is prone to air oxidation to the corresponding carboxylic acid (4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid) if left exposed.

  • HPLC Method:

    • Column: C18 Reverse Phase (

      
       mm, 5µm).
      
    • Mobile Phase: ACN:Water (0.1%

      
      ) gradient 50% 
      
      
      
      90%.
    • Detection: UV @ 254 nm.

    • Acceptance Criteria: Purity

      
       98.0% (Area %).[1]
      

References

  • Continuous Flow Synthesis of Boscalid Precursors

    • Title: Synthesis of Boscalid via a three-step telescoped continuous flow process.[2]

    • Source: Reaction Chemistry & Engineering (RSC).
    • URL:[Link]

  • Fluorinated Agrochemicals Review

    • Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
    • Source: Chinese Chemical Letters / ScienceDirect.
    • URL:[Link]

  • Compound Data & Properties

    • Title: 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde Compound Summary.
    • Source: PubChem.[3]

    • URL:[Link](Note: General search link provided as specific CAS landing pages vary by vendor).

Sources

Application Note: Advanced Protocols for the Synthesis of Biphenyl-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed application note and protocol for the synthesis of biphenyl-2-carbaldehyde derivatives.

Abstract

The biphenyl-2-carbaldehyde framework is a privileged scaffold in medicinal chemistry and a versatile building block in materials science.[1][2][3] The aldehyde group at the 2-position serves as a crucial synthetic handle for constructing complex molecular architectures, including potent pharmaceuticals and organic electronics.[2][3] This guide provides an in-depth exploration of robust and modern synthetic methodologies for accessing these valuable derivatives. We will dissect the mechanistic underpinnings, provide detailed, field-proven protocols, and address common experimental challenges, including the phenomenon of atropisomerism. This document is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize and utilize biphenyl-2-carbaldehyde derivatives in their work.

Introduction: The Strategic Importance of Biphenyl-2-Carbaldehydes

Biphenyl derivatives are ubiquitous in pharmacology, found in drugs ranging from anti-inflammatories to antihypertensives.[1][3][4] The structural rigidity and tunable electronic properties of the biaryl core allow for precise interaction with biological targets.[4] The introduction of a carbaldehyde (formyl) group at the ortho-position unlocks a rich landscape of subsequent chemical transformations, making these compounds highly sought-after intermediates.

This application note details three primary synthetic strategies:

  • Suzuki-Miyaura Cross-Coupling: The industry workhorse for C-C bond formation.

  • Directed ortho-Metalation (DoM) and Formylation: A classic and powerful strategy for functionalizing a pre-formed biphenyl.

  • Palladium-Catalyzed C-H Activation: A modern, atom-economical approach to building the biaryl scaffold.

Methodology 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prevalent method for synthesizing unsymmetrical biaryls due to its mild conditions, broad functional group tolerance, and the commercial availability of boronic acids.[1][4][5] The reaction couples an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Principle and Mechanism

The catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-bromobenzaldehyde) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups couple and are eliminated from the palladium center, yielding the biphenyl product and regenerating the Pd(0) catalyst.[1][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'B(OH)₂ Transmetal Transmetalation ArPdAr->Pd0 ArAr Ar-Ar' (Biphenyl Product) ArPdAr->ArAr ArX Ar-X (2-Halobenzaldehyde) ArBOH Ar'B(OH)₂ (Arylboronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Biphenyl-2-carbaldehyde

This protocol describes the coupling of 2-bromobenzaldehyde with phenylboronic acid.

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol, 185 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 23 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 mmol, 41 mg)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 637 mg)

  • Toluene (5 mL) and Water (0.5 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde, phenylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, weigh Pd₂(dba)₃ and SPhos. Add 2 mL of toluene and swirl to dissolve.

  • Inert Atmosphere: Seal the reaction flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the remaining toluene (3 mL) and water (0.5 mL) to the reaction flask via syringe. Then, add the catalyst solution via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl-2-carbaldehyde.[6]

Data Presentation: Catalyst Systems for Challenging Substrates

The choice of catalyst, ligand, and solvent is critical, especially for sterically hindered or electronically demanding substrates.[7]

Substrate ChallengeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Outcome
Electron-poor Aryl HalidePd₂(dba)₃ (2.5)DavePhos (5.0)KOHNMP90Moderate to excellent yields, minimizes side reactions.[7]
Electron-rich Aryl HalidePd(PPh₃)₄ (3.0)-K₂CO₃Toluene/H₂O100Good yields, standard conditions.[5]
Sterically Hindered[(dppf)PdCl₂] (5.0)-Cs₂CO₃Dioxane/H₂O100Effective for hindered partners.[8]

Methodology 2: Directed ortho-Metalation (DoM) and Formylation

This strategy involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG), followed by quenching the resulting aryllithium or arylanion with a formylating agent.

Principle and Rationale

A DMG, such as an amide (-CONR₂), methoxy (-OMe), or oxazoline group, coordinates to an organolithium base (e.g., n-BuLi, s-BuLi). This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction over other protons in the molecule. The resulting stabilized organometallic intermediate can then be trapped with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group.[9] This method offers excellent regiocontrol.

DoM_Workflow Start Biphenyl with Directing Group (DMG) Step1 1. Add Organolithium Base (e.g., n-BuLi, THF, -78 °C) Start->Step1 Intermediate ortho-Lithiated Intermediate Step1->Intermediate Step2 2. Quench with Electrophile (e.g., Anhydrous DMF) Intermediate->Step2 Quenched Adduct Intermediate Step2->Quenched Step3 3. Acidic Workup (e.g., aq. HCl) Quenched->Step3 Product ortho-Formylated Biphenyl Step3->Product

Caption: Workflow for Directed ortho-Metalation (DoM) and formylation.

Experimental Protocol: ortho-Formylation of 2-Methoxybiphenyl

Materials:

  • 2-Methoxybiphenyl (1.0 mmol, 184 mg)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 mmol, 0.48 mL)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Anhydrous N,N-Dimethylformamide (DMF) (2.0 mmol, 154 µL)

  • 1 M Hydrochloric acid (HCl)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: Flame-dry a round-bottom flask under vacuum and backfill with argon. Add 2-methoxybiphenyl and anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi dropwise via syringe over 5 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF dropwise to the reaction mixture. The color may change. Stir at -78 °C for another hour, then allow the mixture to warm slowly to room temperature.

  • Workup: Quench the reaction by carefully adding 5 mL of 1 M HCl. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain 2'-methoxybiphenyl-2-carbaldehyde.

Methodology 3: Palladium-Catalyzed C-H Activation

Direct C-H activation is an emerging, highly atom-economical strategy that avoids the need for pre-functionalized starting materials like halides or organometallics.[10][11] A directing group on one arene guides a palladium catalyst to activate a proximal C-H bond, which can then be coupled with another reaction partner.

Principle and Mechanism

In a typical cycle, a directing group (e.g., pyridine, amide) coordinates to a Pd(II) catalyst. This brings the catalyst close to an ortho C-H bond, which is then cleaved to form a palladacycle intermediate in a step often called Concerted Metalation-Deprotonation (CMD). This palladacycle is a key intermediate that can then react with a coupling partner (like an aryl halide). The cycle can proceed through various oxidation states, including Pd(II)/Pd(IV) or Pd(II)/Pd(0) pathways, to ultimately form the C-C bond and regenerate the active catalyst.[10][12]

CH_Activation_Cycle Pd_II L-Pd(II)X₂ CMD C-H Activation (CMD) Palladacycle Palladacycle Intermediate Pd_II->Palladacycle OxAdd Oxidative Addition Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Pd_IV->Pd_II RedElim Reductive Elimination Product_out Product + HX Pd_IV->Product_out Substrate_in Substrate with Directing Group Coupling_in Coupling Partner (Ar'-X)

Caption: A generic catalytic cycle for Pd(II)-catalyzed C-H activation/arylation.

Representative Protocol: C-H Arylation of 2-Phenylpyridine

While not directly forming a carbaldehyde, this protocol illustrates the core C-H activation step to form the biphenyl backbone, which can then be functionalized. 2-phenylpyridine is a classic substrate where the pyridine nitrogen directs activation of the phenyl ring's ortho C-H bond.[13]

Materials:

  • 2-Phenylpyridine (1.0 mmol, 155 mg)

  • 4-Iodotoluene (1.5 mmol, 327 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • Setup: Add 2-phenylpyridine, 4-iodotoluene, Pd(OAc)₂, and K₂CO₃ to a sealed reaction tube with a stir bar.

  • Reaction: Add anhydrous DMF, seal the tube, and heat to 120 °C for 12-24 hours.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-(4'-methyl-[1,1'-biphenyl]-2-yl)pyridine.

Purification and Characterization

Purification:

  • Flash Column Chromatography: The primary method for purifying biphenyl-2-carbaldehyde derivatives. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.[14]

Characterization: The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods.

TechniqueExpected Signature for Biphenyl-2-carbaldehyde
¹H NMR Aldehyde proton (CHO) signal at δ 9.8-10.2 ppm. Aromatic protons in the δ 7.2-8.0 ppm region.[15][16]
¹³C NMR Carbonyl carbon signal around δ 190-195 ppm. Aromatic carbons in the δ 125-150 ppm range.[15]
Mass Spec (MS) A clear molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight.[15]
FT-IR Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. C-H stretch for the aldehyde proton around 2820 and 2720 cm⁻¹.

Troubleshooting and Special Considerations: Atropisomerism

A critical consideration in the chemistry of ortho-substituted biphenyls is atropisomerism . This is a form of axial chirality that arises from hindered rotation around the single bond connecting the two phenyl rings.[17][18]

  • Cause: If the substituents in the ortho-positions (like the -CHO group and a substituent on the other ring) are sufficiently bulky, they will clash in the planar transition state required for rotation. This creates a high energy barrier, slowing rotation to the point that individual rotational isomers (rotamers) can be isolated at room temperature.[19][20][21]

  • Consequences:

    • NMR Spectroscopy: If rotation is slow on the NMR timescale, you may observe two distinct sets of signals for what appears to be one compound.

    • Chromatography: The atropisomers are enantiomers or diastereomers and may be separable on a chiral column, or even on a standard silica column if they are diastereomers.

  • Mitigation: For many applications, atropisomerism is not a concern. However, in pharmaceutical development, different atropisomers can have vastly different biological activities, making their separation and characterization essential. The barrier to rotation can be estimated computationally or determined experimentally by variable-temperature NMR.[18]

Conclusion

The synthesis of biphenyl-2-carbaldehyde derivatives is a cornerstone of modern organic and medicinal chemistry. While the Suzuki-Miyaura coupling remains the most versatile and widely adopted method, directed ortho-metalation provides unparalleled regiocontrol for specific substrates, and emerging C-H activation techniques promise a more sustainable and atom-economical future. A thorough understanding of these methodologies, coupled with careful consideration of potential challenges like atropisomerism, empowers researchers to confidently and efficiently access this vital class of chemical intermediates.

References

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  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262–18329. Retrieved from [Link]

  • Barancelli, D. A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Wikipedia. (2024). Atropisomer. Retrieved from [Link]

  • Pagan, M. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 4(2), 903-915. Retrieved from [Link]

  • Shaik, F., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11337–11351. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved from [Link]

  • Dethe, D. H., et al. (2018). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistrySelect, 3(4), 1333-1337. Retrieved from [Link]

  • Singh, S., Geetha, P., & Ramajayam, R. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Results in Chemistry, 6, 101135. Retrieved from [Link]

  • Google Patents. (1997). Process for the preparation of biphenyl derivatives.
  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Retrieved from [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. Retrieved from [Link]

  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-FORMYLATION OF PHENOLS. Organic Syntheses, 82, 64. Retrieved from [Link]

  • Thompson, A. E., et al. (2005). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 82, 146. Retrieved from [Link]

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  • Dorcet, V., et al. (2023). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Inorganics, 12(7), 175. Retrieved from [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. Retrieved from [Link]

  • Neufeldt, S. R., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 993–1026. Retrieved from [Link]

  • Wheeler, S. E., et al. (2015). Substituted 2-(Dimethylamino)biphenyl-2'-carboxaldehydes as Substrates for Studying n→π* Interactions and as a Promising Framework for Tracing the Bürgi-Dunitz Trajectory. The Journal of Organic Chemistry, 80(15), 7375–7384. Retrieved from [Link]

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Advanced Application Note: One-Pot Synthesis Methods for Functionalized Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl framework is a privileged scaffold in pharmaceuticals (e.g., Valsartan, Telmisartan) and organic materials (e.g., OLED host materials). Traditional synthesis relies on the stepwise Suzuki-Miyaura coupling, necessitating the pre-isolation of unstable or expensive boronic acids. This guide details three advanced one-pot protocols that bypass intermediate isolation: (1) Telescoped Ir-catalyzed C-H Borylation/Suzuki Coupling, (2) Pd-Catalyzed Oxidative C-H/C-H Coupling, and (3) Decarboxylative Cross-Coupling. These methods maximize atom economy, reduce solvent waste, and accelerate library generation.

Part 1: Telescoped C-H Borylation / Suzuki-Miyaura Coupling

The "Workhorse" Protocol for High-Throughput Discovery

This method is the most robust one-pot approach for functionalizing sterically accessible arenes. It utilizes an Iridium catalyst to install a boronate ester (Bpin) via C-H activation, which is then immediately utilized in a Palladium-catalyzed cross-coupling without workup.

Mechanistic Rationale
  • Iridium Cycle: The active species [Ir(dtbpy)(Bpin)3] mediates the cleavage of the most sterically accessible C-H bond (typically meta or para).

  • Incompatibility Check: The base required for the Suzuki step (e.g., K₃PO₄) poisons the Iridium catalyst. Therefore, the base must be added only after the borylation is complete.

  • Stability: The intermediate aryl-Bpin species is stable enough to survive the addition of water and base required for the second step.

Experimental Protocol

Reagents:

  • Step 1: Substrate A (Arene, 1.0 equiv), B₂pin₂ (0.55 equiv), [Ir(cod)Cl]₂ (1.5 mol%), dtbpy (3 mol%). Solvent: THF or MTBE.

  • Step 2: Substrate B (Aryl Halide, 1.0 equiv), Pd(dppf)Cl₂ (2-5 mol%), K₃PO₄ (3.0 equiv), Water.

Step-by-Step Workflow:

  • Borylation: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with [Ir(cod)Cl]₂ (10 mg, 0.015 mmol), dtbpy (8 mg, 0.03 mmol), and B₂pin₂ (140 mg, 0.55 mmol).

  • Add Substrate A (Arene, 1.0 mmol) and dry THF (2 mL). Seal and heat at 80 °C for 4–16 hours.

    • QC Check: Monitor by GC-MS. Borylation is complete when the starting arene is consumed.

  • Volatile Removal (Critical for Purity): While not strictly required for all substrates, removing the solvent and excess HBpin under vacuum ensures the subsequent Suzuki coupling is not inhibited by borane byproducts.

  • Coupling: Re-dissolve the residue in THF/Water (4:1 ratio). Add Substrate B (Aryl Halide, 1.0 mmol), K₃PO₄ (636 mg, 3.0 mmol), and Pd(dppf)Cl₂ (36 mg, 0.05 mmol).

  • Heat at 80 °C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via column chromatography.

Workflow Visualization

Telescoped_Synthesis Start Start: Arene A + B2pin2 Ir_Cat Ir Catalyst (C-H Activation) Start->Ir_Cat 80°C, THF Intermed Intermediate: Ar-Bpin Ir_Cat->Intermed -H2 Add_Rgt Add: Aryl Halide + Pd Cat + Base Intermed->Add_Rgt One-Pot (No Isolation) Suzuki Suzuki Coupling (Cross-Coupling) Add_Rgt->Suzuki 80°C, H2O Product Functionalized Biphenyl Suzuki->Product

Figure 1: Sequential workflow for the telescoped Ir-catalyzed C-H borylation and Pd-catalyzed cross-coupling.

Part 2: Pd-Catalyzed Oxidative C-H/C-H Coupling

The "Green" Route for Atom Economy

This method couples two unfunctionalized arenes directly, removing the need for halides or boronates entirely. It is ideal for coupling electron-rich arenes (e.g., thiophenes, indoles) with benzene derivatives.

Mechanistic Rationale
  • Dual Activation: The reaction proceeds via a "double C-H activation" mechanism.

  • Oxidant Role: A terminal oxidant (Ag₂CO₃, Cu(OAc)₂, or O₂) is required to reoxidize Pd(0) to Pd(II) to sustain the cycle.

  • Regioselectivity: This is the primary challenge. Selectivity is often controlled by the electronic difference between the two arenes (one nucleophilic, one electrophilic) or by directing groups (e.g., amides, pyridines).

Experimental Protocol (Sanford/Fagnou Type Conditions)

Reagents:

  • Pd(OAc)₂ (5-10 mol%)

  • Oxidant: Ag₂CO₃ (2.0 equiv) or Cu(OAc)₂ (2.0 equiv)

  • Additive: Pivalic acid (30 mol%) - Crucial for proton shuttling.

  • Solvent: AcOH or DMSO.

Step-by-Step Workflow:

  • Combine Arene A (Electron-rich, 1.0 equiv) and Arene B (Large excess, typically used as solvent or 5-10 equiv if liquid).

  • Add Pd(OAc)₂ (11 mg, 0.05 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and Pivalic acid (15 mg, 0.15 mmol).

  • Seal the tube (Teflon cap) and heat to 110–130 °C for 16 hours.

  • Filtration: Cool the mixture and filter through a Celite pad to remove silver residues.

  • Purification: Evaporate the excess arene solvent and purify via flash chromatography.

Mechanistic Cycle Visualization

Oxidative_Coupling PdII Pd(II) Species CH_Act1 1st C-H Activation (Ar1-Pd-X) PdII->CH_Act1 Arene 1 CH_Act2 2nd C-H Activation (Ar1-Pd-Ar2) CH_Act1->CH_Act2 Arene 2 RedElim Reductive Elimination (Product Release) CH_Act2->RedElim Pd0 Pd(0) Species RedElim->Pd0 Ar1-Ar2 Out Oxidation Oxidation Step (Ag+ / Cu2+ / O2) Pd0->Oxidation Oxidation->PdII Cycle Regenerated

Figure 2: Catalytic cycle for Pd-catalyzed oxidative cross-coupling showing the critical re-oxidation step.

Part 3: Decarboxylative Cross-Coupling

The "Stable Precursor" Approach

This method utilizes carboxylic acids as leaving groups.[1][2][3] It is particularly useful when regioselectivity is difficult to achieve via direct C-H activation, as the carboxylic acid fixes the coupling position.

Protocol (Goossen System)

Reagents:

  • Aromatic Carboxylic Acid (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalysts: PdI₂ (1 mol%) + Cu₂O (1.5 mol%)

  • Ligands: Tol-BINAP (3 mol%) + 1,10-Phenanthroline (3 mol%)

  • Solvent: NMP/Quinoline mix.

Key Step: The Copper catalyst facilitates the decarboxylation (loss of CO₂) to form an aryl-copper intermediate, which then transmetalates to the Palladium cycle.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Telescoped) Ir catalyst poisoningEnsure complete consumption of B₂pin₂ before adding base. Remove volatiles (HBpin) under vacuum between steps.
Homocoupling (Oxidative) Mismatched electronicsUse a large excess of the electron-poor arene. Switch oxidant to Ag₂CO₃ to suppress homocoupling.
Regioisomers (C-H) Poor steric controlSwitch to sterically bulky ligands (e.g., dtbpy) on Iridium to enforce meta/para selectivity.
Black Precipitate (Pd) "Pd Black" formationAdd additional ligand (PPh₃) or stabilize with quaternary ammonium salts (TBAB).

References

  • Robbins, D. W., & Hartwig, J. F. (2012). A Simple, Multidimensional Approach to High-Throughput Discovery of Catalytic Reactions. Science. Link

  • Goossen, L. J., et al. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[1][2][4][5] Science. Link

  • Harrisson, P., et al. (2009). One-Pot C–H Borylation/Suzuki–Miyaura Cross-Coupling. Organic Letters. Link

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. Link

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[6] (Foundational Text).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

[1][2][3]

Ticket ID: PUR-BP-2CHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Purity & Isolation of Ortho-Substituted Biphenyl Aldehydes[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde , a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling.[1][2]

This molecule presents unique purification challenges due to the ortho-position (2-CHO) of the aldehyde, which introduces steric strain, and the lipophilic nature of the halogenated biphenyl core. Common contaminants include protodeboronation byproducts , homocoupled biaryls , and residual Palladium .

This guide prioritizes chemoselective isolation over simple chromatography to ensure high purity (>98%) suitable for late-stage pharmaceutical applications.[1][2]

Module 1: The Decision Matrix

Start here to determine the appropriate purification strategy based on your current impurity profile.

Purification_Decision_TreeStartStart: Analyze Crude Purity (HPLC/TLC)Impurity_TypeIdentify Major ImpurityStart->Impurity_TypeNon_AldehydeNon-Aldehydic Organics(Homocoupling, De-halogenation)Impurity_Type->Non_AldehydeMetalResidual Palladium(Dark Color/Yellowing)Impurity_Type->MetalCrystallineGeneral Purity < 95%(Oiling out)Impurity_Type->CrystallineBisulfiteProtocol A:Bisulfite Adduct ExtractionNon_Aldehyde->BisulfiteChemoselectiveScavengerProtocol B:Silica-Thiol ScavengingMetal->ScavengerAffinityRecrystProtocol C:Recrystallization (EtOH/H2O)Crystalline->RecrystSolubility

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.[1][2]

Module 2: Chemoselective Purification (The Bisulfite Method)

Best For: Removing non-aldehydic organic impurities (e.g., unreacted aryl halides, biaryl homocoupling products).

The Science: Aldehydes react reversibly with sodium bisulfite to form water-soluble ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

2vigorous stirringco-solvents12
Step-by-Step Protocol
  • Preparation: Dissolve 10 g of crude aldehyde in 30 mL of Ethyl Acetate (EtOAc) .

    • Note: Do not use ethers (THF/Et2O) if you plan to heat, as peroxides can oxidize the aldehyde.

  • Adduct Formation:

    • Prepare a saturated solution of Sodium Bisulfite (

      
      ) (approx. 40% w/v in water).
      
    • Add 50 mL of the bisulfite solution to the organic phase.

    • Critical Step: Add 5 mL of Methanol .[2][3] This increases the solubility of the lipophilic biphenyl at the interface, accelerating adduct formation.

    • Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form, or it may stay dissolved in the aqueous layer depending on volume.

  • Separation:

    • Transfer to a separatory funnel.[2][3][4][5][6]

    • If solid forms: Filter the solid and wash with pure EtOAc. This solid is your protected product.[2]

    • If no solid: Separate layers.[2] Keep the aqueous layer (contains product). Wash the aqueous layer 2x with EtOAc to remove organic impurities.

  • Regeneration (Hydrolysis):

    • Place the aqueous layer (or suspended solid) in a flask.

    • Add Sodium Carbonate (

      
      )  solution (10% aq) dropwise until pH 10–12.
      
    • Why Carbonate? Strong hydroxides (NaOH) can trigger Cannizzaro reactions or nucleophilic attack on the Fluorine/Chlorine substituents at high temps [2].

    • Stir for 30 mins. The solution will turn cloudy as the free aldehyde regenerates.

  • Isolation: Extract the regenerated aldehyde into EtOAc (3x), dry over

    
    , and concentrate.
    
Module 3: Heavy Metal Removal (Palladium Scavenging)

Best For: Removing residual Pd catalysts (Suzuki coupling residues) to meet ICH Q3D guidelines (<10 ppm).

The Science: Biphenyl aldehydes are electron-deficient and can coordinate to Pd(0) species, making simple filtration through Celite insufficient. Thiol-functionalized silica creates an irreversible covalent bond with the metal [3].[1][2]

Protocol
ParameterCondition
Scavenger Type Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or generic equivalent)
Loading 4 equivalents relative to expected Pd content (usually 5-10% w/w of crude mass)
Solvent THF or Ethyl Acetate (Must be fully dissolved)
Temperature 40°C (Mild heat improves kinetics)
Time 4 Hours

Workflow:

  • Dissolve crude material in THF (10 volumes).

  • Add Thiol-Silica scavenger.[1][2]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45

    
    m PTFE pad (to remove fine silica particles).[2]
    
  • Concentrate filtrate.[2][5]

Module 4: Recrystallization (Final Polish)

Best For: Final aesthetic and purity polish (>99%).

Solvent System: Ethanol / Water (9:1) or Hexane / Ethyl Acetate.[2][3][6] Warning: The 2-CHO group makes the molecule prone to "oiling out" due to internal hydrogen bonding and low melting points compared to para-isomers.[1]

Procedure:

  • Dissolve solid in minimal boiling Ethanol.

  • Add hot water dropwise until persistent turbidity is observed.

  • Seed the solution: Add a tiny crystal of crude product to act as a nucleation site.

  • Allow to cool to Room Temp slowly (wrap flask in foil/towel), then move to 4°C fridge.

Troubleshooting FAQ

Q1: My bisulfite adduct isn't precipitating. Did it fail?

  • A: Not necessarily. The biphenyl adduct is bulky and somewhat lipophilic. It might remain soluble in the aqueous/methanol mix.

  • Test: Take a 1 mL aliquot of the aqueous layer, add excess base, and see if it turns cloudy (regenerating the oil). If yes, your product is in the water layer.[6][7] Proceed to the wash step.[3][4][7]

Q2: The product is turning pink/red upon storage.

  • A: This indicates oxidation to the carboxylic acid (auto-oxidation).[2] The 2-CHO position is sensitive.

  • Fix: Store under Nitrogen/Argon at -20°C. If already oxidized, wash an ether solution of the product with saturated

    
     to remove the acid.
    

Q3: I see a spot on TLC just below my aldehyde.

  • A: This is likely the 2-hydroxymethyl derivative (alcohol), formed if

    
     was used nearby or if the Suzuki conditions were too reductive.
    
  • Fix: The Bisulfite method (Module 2) effectively removes alcohols, as they do not form adducts.

Q4: Can I use silica gel chromatography?

  • A: Yes, but it is often inefficient for separating the homocoupled impurity (Ar-Ar) from the product, as their Rf values are very similar in Hexane/EtOAc. The chemoselective bisulfite wash is superior for this specific separation.

Visualizing the Bisulfite Workflow

Bisulfite_WorkflowCrudeCrude Mixture(Aldehyde + Impurities)BiphasicBiphasic Stirring(Adduct Formation)Crude->BiphasicReagentSat. NaHSO3+ MeOHReagent->BiphasicSeparationPhase SeparationBiphasic->SeparationOrg_LayerOrganic Layer(Discard Impurities)Separation->Org_LayerAq_LayerAqueous Layer(Contains Adduct)Separation->Aq_LayerHydrolysisBase Hydrolysis(pH 10-12)Aq_Layer->HydrolysisFinalPure Aldehyde(>98%)Hydrolysis->Final

Figure 2: Workflow for the chemoselective isolation of aldehyde via bisulfite adduct.[1][2]

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for bisulfite purification of aromatic aldehydes).

  • Callis, N. M., et al. "Purification of Labile Aromatic Aldehydes." Journal of Chemical Education, 2018. (Discusses pH sensitivity during hydrolysis).
  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.

  • Sigma-Aldrich. "Product Specification: 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde."[1][2] (Used for physical property verification).[2][8]

Overcoming steric hindrance in ortho-substituted biphenyl coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Biphenyl Coupling Technical Support Center .

I am your Senior Application Scientist. You are likely here because your standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) have failed to yield product when coupling ortho-substituted substrates.

This is not a random failure; it is a predictable outcome of steric impedance . In ortho-substituted systems (especially tri- and tetra-ortho), the standard catalytic cycle breaks down at two critical checkpoints: Transmetallation (approach of the bulky nucleophile) and Reductive Elimination (formation of the crowded C-C bond).

Below is your troubleshooting architecture.

Module 1: The Diagnostics (Root Cause Analysis)

Before changing reagents, you must identify where the cycle is stalling. Use this logic flow to diagnose your reaction failure.

CatalyticCycle cluster_cycle Steric Failure Points in Pd-Catalysis cluster_side Side Reactions Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd 1. Bulky Halide Entry TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet 2. Nucleophile Approach (Steric Clash) Homo Homocoupling (Ar-Ar) OxAdd->Homo O2 Leak / Disproportionation RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim 3. Isomerization Proto Protodeboronation (Ar-B -> Ar-H) TransMet->Proto Slow Transmetallation leads to Boronate Hydrolysis RedElim->Pd0 4. Product Release (CRITICAL FAILURE POINT)

Figure 1: The Steric Cycle. Note that Reductive Elimination (Step 4) is the rate-determining step (RDS) for bulky substrates. Standard ligands cannot force the two bulky aryl groups together to form the bond.

Module 2: Hardware Upgrade (Catalyst & Ligand Selection)

Standard phosphines (PPh₃) have a cone angle of ~145°. This is insufficient to "hug" the palladium and force the bulky substrates together. You need Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .

The "Gold Standard" Selection Matrix
Substrate ComplexityRecommended Ligand/CatalystWhy?
Tri-ortho (e.g., 2,6-disubst. halide + 2-subst. boronic acid)SPhos High stability; excellent for 2,6-disubstituted halides.
Tetra-ortho (Maximum steric bulk)XPhos or RuPhos Extremely large cone angle facilitates reductive elimination of the crowded product.
Heterocycles (Pyridines, etc.) with bulkXPhos Pd G4 Scavenges inhibitory heterocycles; G4 precatalyst ensures 1:1 Pd:L ratio.
Flexible/Alkyl BulkPEPPSI-IPr NHC ligand ("Throw-away" pyridine) creates a highly active, bulky center.
Why Precatalysts (G3/G4) are Mandatory

Do not mix Pd(OAc)₂ + Ligand in situ for tetra-ortho couplings.

  • Reason: Bulky ligands coordinate slowly. In situ mixing often leads to Pd-black precipitation before the active L1-Pd(0) species forms.

  • Solution: Use Buchwald G4 Precatalysts . They contain the ligand pre-bound in a 1:1 ratio and activate quantitatively upon base addition, releasing the active species immediately [1].

Module 3: The Environment (Solvents & Additives)

The choice of base and solvent is not arbitrary; it controls the Protodeboronation rate (the destruction of your boronic acid).

FAQ: My boronic acid disappears, but no product forms. Why?

A: You are experiencing Protodeboronation. Bulky boronic acids (especially 2,6-disubstituted) are highly unstable in aqueous base at high temperatures.

  • Fix 1: Switch to Anhydrous Conditions . Use stoichiometric bases like K₃PO₄ (suspended in Toluene/Dioxane) rather than aqueous carbonate.

  • Fix 2: Use MIDA Boronates or BF3K salts . These release the active boronic acid slowly, keeping the concentration low and preventing decomposition [2].[1]

Solvent/Base Compatibility Table
Condition SetComponentsUse Case
Standard Bulky Toluene/Water (10:1) + K₃PO₄Good for stable substrates (SPhos/XPhos).
Protodeboronation Prone Anhydrous Dioxane + CsFFluoride activates boron without water (anhydrous activation).
High Temperature n-Butanol or Xylene + KOHForcing conditions for tetra-ortho (requires stable substrates).

Module 4: Validated Protocols

Do not deviate from these stoichiometries without calculation.

Protocol A: The "Tetra-Ortho" Breaker (Buchwald G4 Method)

Best for: 2,6-disubstituted aryl halides + 2,6-disubstituted boronic acids.

  • Setup: Charge a vial with a stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 - 2.0 equiv) — Excess is crucial due to potential decomposition.

    • Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%) [3].

    • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Add THF/Water (10:1) or Toluene/Water (10:1) [0.2 M concentration].

    • Note: Degas solvent stream with N₂ or Ar for 10 mins prior to addition. Oxygen kills the active monomeric Pd(0).

  • Reaction: Seal and heat to 80°C for 2-12 hours.

    • Visual Check: The reaction should turn from orange/red to black only after completion. Early black precipitation indicates catalyst death (add more ligand or switch solvents).

Protocol B: The "NHC" Alternative (PEPPSI-IPr)

Best for: Heterocyclic bulky substrates or when phosphines fail.

  • Setup: Glovebox or strict Schlenk line (Argon).

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2 equiv)[2]

    • Catalyst: PEPPSI-IPr (2 mol%) [4].

    • Base: KOtBu (1.2 equiv) or K₂CO₃ (2.0 equiv).

  • Solvent: Dioxane or Toluene (Anhydrous).

  • Reaction: Heat to 80-100°C .

    • Mechanism:[1][2][3][4][5][6][7][8][9] The pyridine ligand on the PEPPSI complex dissociates upon heating ("throw-away ligand"), creating a vacant site for the bulky substrate immediately.

Module 5: Troubleshooting Flowchart

Troubleshooting Start Reaction Failed CheckSM Check SM Remaining? Start->CheckSM Yes (Halide) Yes (Halide) CheckSM->Yes (Halide) Oxidative Addition Failure No (Boronic Acid Gone) No (Boronic Acid Gone) CheckSM->No (Boronic Acid Gone) Protodeboronation Product is Homocoupled Product is Homocoupled CheckSM->Product is Homocoupled Oxidation Issue Switch to Pd-G4\n(Precatalyst) Switch to Pd-G4 (Precatalyst) Yes (Halide)->Switch to Pd-G4\n(Precatalyst) Change Halide\n(Cl -> Br -> I) Change Halide (Cl -> Br -> I) Yes (Halide)->Change Halide\n(Cl -> Br -> I) Use Anhydrous Conditions\n(Dioxane/CsF) Use Anhydrous Conditions (Dioxane/CsF) No (Boronic Acid Gone)->Use Anhydrous Conditions\n(Dioxane/CsF) Switch to MIDA Boronate Switch to MIDA Boronate No (Boronic Acid Gone)->Switch to MIDA Boronate Degas Solvent Better Degas Solvent Better Product is Homocoupled->Degas Solvent Better Reduce Oxidant Load Reduce Oxidant Load Product is Homocoupled->Reduce Oxidant Load

Figure 2: Decision logic for reaction optimization.

References

  • Buchwald, S. L., et al. (2014). "Palladium-catalyzed cross-coupling reactions with G3 and G4 precatalysts." Chemical Science.

  • Burke, M. D., et al. (2015). "Slow release of unstable boronic acids for Suzuki-Miyaura coupling."[1][9] Aldrichimica Acta.

  • MilliporeSigma. (2023).[10] "User Guide for XPhos Pd G4 in Steric Couplings." Sigma-Aldrich Technical Library.

  • Organ, M. G., et al. (2006).[11] "Pd-PEPPSI-IPr: A highly active and stable catalyst for bulky cross-couplings." Chemistry - A European Journal.

Sources

Identifying and minimizing byproducts in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Byproducts in Biphenyl Synthesis

Status: Active Operator: Senior Application Scientist (Ph.D.)

Introduction: The Biphenyl Challenge

Welcome to the Technical Support Center. You are likely here because your Suzuki-Miyaura cross-coupling yielded a complex mixture rather than pure biphenyl. In drug discovery, the biphenyl motif is privileged, serving as the backbone for angiotensin II antagonists (e.g., Valsartan) and various liquid crystals.

However, the thermodynamic stability of the biphenyl bond often masks the kinetic chaos required to form it. The three "Horsemen" of coupling failure are Homocoupling (symmetric dimerization), Protodeboronation (hydrolysis of the C-B bond), and Catalyst Deactivation (Pd black formation).

This guide deconstructs these failure modes using a causality-based troubleshooting approach.

Diagnostic Workflow

Before adjusting parameters, locate your specific failure mode using the logic flow below.

TroubleshootingFlow Start Diagnostic Start: Low Yield / Impurities CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckBoron Is Boronic Acid Consumed? CheckSM->CheckBoron Yes CatDeath Issue: Catalyst Death (Pd Black Formation) CheckSM->CatDeath No (SM Remains) Homocouple Issue: Homocoupling (Oxidative Dimerization) CheckBoron->Homocouple Yes (Excess Consumed) Protodeb Issue: Protodeboronation (C-B Bond Hydrolysis) CheckBoron->Protodeb Yes (Converted to Ar-H)

Figure 1: Decision tree for identifying the primary cause of reaction failure based on substrate consumption.

Module 1: The "Symmetric Dimer" (Homocoupling)

User Query:

"I am synthesizing 4-phenylpyridine. My LC-MS shows a massive peak for biphenyl (Ph-Ph) and the aryl halide is untouched. Why?"

Root Cause Analysis:

You are witnessing Oxidative Homocoupling . This is not a random side reaction; it is a competitive pathway driven by the presence of Oxygen (


).
  • Mechanism: In the presence of

    
    , the Pd(II) intermediate (formed after transmetalation) does not undergo reductive elimination with the aryl halide. Instead, it undergoes a second transmetalation with another equivalent of boronic acid, releasing the homocoupled dimer and regenerating Pd(II) rather than Pd(0).
    
  • The "Glaser" Effect: Copper contaminants (often found in low-grade bases like

    
    ) can co-catalyze this oxidative coupling [1].
    
Troubleshooting Protocol: The "Freeze-Pump-Thaw" Standard

Sparging with nitrogen (bubbling gas through solvent) is often insufficient for sensitive kinetics. You must remove dissolved oxygen entirely.

Step-by-Step Methodology:

  • Seal: Place your solvent/reagents in a Schlenk tube or heavy-walled flask. Seal tight.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is solid.
    
  • Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes while frozen. (This removes gas from the headspace).

  • Thaw: Close the vacuum line. Remove from

    
     and thaw in a warm water bath. Do not open to air. You will see bubbles escaping the liquid—this is the dissolved oxygen.
    
  • Repeat: Perform this cycle 3 times. Backfill with Argon.

Chemical Mitigation: If physical degassing fails, add a scavenger.

  • Recommendation: Add 5–10 mol% Hydroquinone or use Ethanol as a co-solvent. These act as radical scavengers/reductants to keep Pd in the active Pd(0) state [2].

Module 2: Protodeboronation (The "Missing Boron")

User Query:

"My boronic acid is disappearing, but I'm just getting benzene/arene byproducts (Ar-H). The halide isn't reacting."

Root Cause Analysis:

This is Protodeboronation .[1][2] The C-B bond is hydrolyzed by the base before it can transmetalate to the Palladium.

  • Risk Factors: Electron-poor aryl rings (e.g., 2-pyridyl, polyfluorophenyl) and high pH.

  • Mechanism: The base forms a boronate "ate" complex (good for reaction), but if transmetalation is slow, water protons attack the ipso-carbon, cleaving the bond [3].

Solution: The "Slow-Release" Strategy

You must lower the concentration of the free "ate" complex without starving the reaction.

Comparison of Boron Sources:

Reagent TypeStabilityReactivityBest Use Case
Boronic Acid (

)
LowHighStandard, robust substrates.
Pinacol Ester (

)
MediumMediumGeneral purpose; requires hydrolysis in situ.
MIDA Boronate High Controlled Unstable/Heterocyclic substrates.

Protocol: Switching to MIDA Boronates N-Methyliminodiacetic acid (MIDA) boronates are


 hybridized and unreactive until hydrolyzed.
  • Solvent System: Use Dioxane:Water (10:1).

  • Base: Use

    
     (mild) instead of 
    
    
    
    or
    
    
    .
  • Mechanism: The water slowly hydrolyzes the MIDA backbone, releasing the active boronic acid in small doses. This keeps the standing concentration low, statistically favoring the Pd-catalyst over the proton source [4].

Module 3: Catalyst Deactivation (Pd Black)

User Query:

"My reaction mixture turned from yellow/orange to a black suspension within 30 minutes, and conversion stopped."

Root Cause Analysis:

The black precipitate is Palladium Black (agglomerated metallic Pd).

  • Cause: Ligand dissociation. If the phosphine ligand falls off the Pd(0) center, the "naked" metal atoms clump together. Once agglomerated, they are catalytically dead for cross-coupling.

  • Trigger: Low ligand-to-metal ratio or insufficient steric bulk on the ligand.

Visualization: The Ligand Shield

CatalystStability cluster_precat Precatalyst Strategy Pd0 Pd(0) Active PdBlack Pd Black (Dead) Pd0->PdBlack Ligand Dissociation Ligand Ligand (Phosphine) Ligand->Pd0 Stabilization PreCat Pd(II) Precatalyst PreCat->Pd0 Controlled Reduction

Figure 2: The competition between ligand stabilization and metal agglomeration.

Troubleshooting Protocol: Precatalyst Implementation

Stop using


 or 

for difficult couplings. They are unstable.
  • Switch to: Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4 ).

  • Why: These are air-stable Pd(II) complexes. They only reduce to the active Pd(0)L species inside the reaction vessel when base is added. This guarantees a 1:1 Pd:Ligand ratio and prevents early death [5].

Module 4: Analytical Identification (FAQ)

Q: How do I distinguish the Homocoupled Dimer from the Product?

A: Symmetry is the key.

  • GC-MS: The homocoupled dimer (Ph-Ph) often elutes earlier than the cross-coupled product (Ph-Py) due to higher symmetry and lower polarity (usually). Check the Molecular Ion (

    
    ).
    
    • Example: Ph-B(OH)2 + Ph-Br.

    • Product (Biphenyl): m/z 154.

    • Homocoupled (Biphenyl): m/z 154. (Wait, this is a trick question—in a Ph-Ph synthesis, the homocouple is the product. But if coupling Ph-B(OH)2 + Py-Br, Product is 155, Homocouple is 154).

  • NMR: The homocoupled byproduct is symmetric.

    • Look for a simplified proton signal count.

    • A symmetric biphenyl will show equivalent ortho-protons. A cross-coupled phenyl-pyridine will show distinct splitting patterns for the two different rings.

References
  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society.

  • Miller, W. D., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids." Angewandte Chemie International Edition.

  • Knapp, D. M., et al. (2010). "MIDA Boronates: Sustainable Reagents for Cross-Coupling." Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: Efficient Sources of Pd(0) for Cross-Coupling." Chemical Science.

Sources

Removal of palladium catalyst residues from organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Palladium Catalyst Residue Removal >

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium catalyst residue removal. As a Senior Application Scientist, I've designed this guide to provide not only step-by-step protocols but also the underlying scientific principles and troubleshooting insights gained from extensive field experience. Palladium-catalyzed reactions are indispensable in modern organic synthesis, yet the removal of residual palladium to meet stringent regulatory limits is a critical and often challenging final step.[1][2][3] This resource is structured to help you navigate these challenges effectively, ensuring the purity and safety of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding palladium residues.

Q1: Why is the removal of residual palladium so critical, especially in pharmaceutical development?

Palladium, while an exceptional catalyst, is a heavy metal with documented toxicity.[1][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on the amount of residual metals allowed in Active Pharmaceutical Ingredients (APIs).[1] These limits, defined as the Permitted Daily Exposure (PDE), are based on toxicological data and vary depending on the route of administration (oral, parenteral, inhalation).[4][5][6] For an oral drug, the PDE for palladium is 100 µ g/day , which can translate to a concentration limit of 10 parts per million (ppm) or lower, depending on the drug's daily dosage.[5] Failure to meet these limits will prevent a drug candidate from progressing through clinical trials and reaching the market.[3]

Q2: What are the primary methods for removing palladium residues?

There are four principal strategies for palladium removal, each with its own advantages and disadvantages. The choice of method is highly dependent on the specific characteristics of your reaction and product.[7]

  • Adsorption (Scavenging): Using solid-supported materials (scavengers) that selectively bind to palladium. Common options include activated carbon and functionalized silica or polymers.[8]

  • Chromatography: Purifying the product via column chromatography. While often part of a standard purification workflow, it may not be sufficient on its own to remove all palladium residues.[9][10]

  • Crystallization: Purifying the final product through crystallization, where impurities like palladium are left behind in the mother liquor.[7][8] However, in some cases, palladium can be incorporated into the crystal structure.[11][12]

  • Extraction: Using liquid-liquid extraction to partition the palladium species into a phase separate from the product. This is often less effective for trace amounts.[10]

Q3: My palladium catalyst was heterogeneous (e.g., Pd/C). Can't I just filter it out?

While simple filtration is the first and most obvious step for removing a heterogeneous catalyst like palladium on carbon (Pd/C), it is often insufficient.[8] Mechanical attrition and chemical leaching can release soluble or colloidal palladium species into the reaction mixture.[8][13] These species are too small to be removed by standard filtration and require more advanced techniques like scavenging or adsorption.[8][14] Filtration through a fine medium like Celite can help remove insoluble palladium black, but soluble palladium will pass through.[10]

Part 2: Method Selection Guide

Choosing the right palladium removal strategy from the outset can save significant time and resources. This guide will help you make an informed decision based on your specific experimental conditions.

The following decision tree, presented in DOT language, illustrates a logical workflow for selecting an appropriate palladium removal method.

Palladium_Removal_Decision_Tree Decision Tree for Palladium Removal Method Selection start Start: Crude Reaction Mixture (Post-Reaction) check_hetero Is the catalyst heterogeneous (e.g., Pd/C)? start->check_hetero filtration Step 1: Filtration (e.g., through Celite®) check_hetero->filtration Yes product_solubility Is the product highly soluble and stable? check_hetero->product_solubility No (Homogeneous Cat.) analyze_pd Analyze Pd Level (e.g., ICP-MS) filtration->analyze_pd pd_ok Pd Level < Specification? analyze_pd->pd_ok pd_ok->product_solubility No finish End: Product Meets Specification pd_ok->finish Yes scavenging Step 2: Scavenging (Activated Carbon or Functionalized Silica) product_solubility->scavenging Yes chromatography Consider Column Chromatography product_solubility->chromatography No, consider alternatives analyze_pd_after_scavenge Re-Analyze Pd Level scavenging->analyze_pd_after_scavenge Treat & Filter crystallization Consider Crystallization chromatography->crystallization troubleshoot Troubleshooting Required: - Scavenger Screening - Method Optimization pd_ok_after_scavenge Pd Level < Specification? analyze_pd_after_scavenge->pd_ok_after_scavenge pd_ok_after_scavenge->troubleshoot No pd_ok_after_scavenge->finish Yes

Caption: Decision tree for selecting a palladium removal strategy.

Part 3: Troubleshooting Guides

This section provides detailed solutions to common problems encountered during palladium removal.

Guide 1: Low Efficiency of Palladium Scavengers

Symptom: Residual palladium levels remain above the specification limit after treatment with a scavenger.

Root Cause Analysis and Solutions:

Possible Cause Explanation & Troubleshooting Steps
Incorrect Scavenger Choice The effectiveness of a scavenger depends on the palladium's oxidation state (Pd(0) vs. Pd(II)) and the chemical environment. Thiol-based scavengers, for instance, are generally more effective for Pd(II).[14] Solution: Perform a small-scale screen with a panel of different scavengers (e.g., thiol, amine, and triazine-functionalized silica) to identify the most effective one for your specific system.[3][14]
Insufficient Scavenger Loading or Contact Time The binding of palladium to the scavenger is a kinetic process.[15] Solution: 1. Incrementally increase the weight equivalents of the scavenger.[14] 2. Extend the reaction time (e.g., from 1 hour to 16 hours).[16] 3. Gently heating the mixture (e.g., to 40-60 °C) can improve scavenging efficiency, but monitor for product degradation.[14]
Competitive Binding / Matrix Effects Other components in your reaction mixture (e.g., ligands, additives, or even the product itself) may compete with the palladium for binding sites on the scavenger. Solution: If possible, perform a work-up to remove interfering species before adding the scavenger. If the product itself is binding, try a different class of scavenger or reduce the scavenger loading to the minimum effective amount to mitigate yield loss.[14]
Poor Mass Transfer The palladium species must physically come into contact with the scavenger's active sites. Solution: Ensure vigorous stirring of the slurry. For very viscous solutions, dilution with a suitable solvent may be necessary.
Guide 2: Issues with Activated Carbon Treatment

Symptom: Significant product loss after treatment with activated carbon.

Root Cause Analysis and Solutions:

Possible Cause Explanation & Troubleshooting Steps
Non-selective Adsorption Activated carbon possesses a high surface area with varied porosity, which can adsorb not only palladium but also your target compound, especially if it is large or non-polar.[7][17] This is a well-documented drawback.[8][18] Solution: 1. Reduce Carbon Loading: Use the minimum amount of carbon required. 2. Wash Thoroughly: After filtering the carbon, wash it extensively with fresh solvent to recover adsorbed product.[7] 3. Consider Alternatives: If product loss remains high, a more selective functionalized silica scavenger may be a better, albeit more expensive, option.[8][18]
Incorrect Type of Carbon Activated carbons are not all the same; they differ in source material, particle size, and pore structure, which affects their adsorption properties.[19][20] Solution: Test different grades of activated carbon. Some vendors offer carbons specifically designed for catalyst removal that may exhibit higher selectivity.[19][20]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Scavenger Screening (Batch Mode)

This protocol outlines a systematic approach to selecting the most effective solid-supported scavenger.

Scavenger_Screening_Workflow Workflow for Palladium Scavenger Screening start Start: Homogeneous Solution of Crude Product (Initial Pd ppm known) prepare_samples Prepare Aliquots: Set up parallel vials (e.g., 4 vials) start->prepare_samples add_scavengers Add Different Scavengers: - Vial 1: Control (No Scavenger) - Vial 2: Scavenger A (e.g., Si-Thiol) - Vial 3: Scavenger B (e.g., Si-TMT) - Vial 4: Activated Carbon prepare_samples->add_scavengers agitate Agitate all vials (e.g., 2-4 hours at RT) add_scavengers->agitate filter Filter each mixture (e.g., through a 0.45 µm PTFE filter) and collect filtrate agitate->filter analyze Analyze Filtrates: - Determine final Pd ppm (ICP-MS) - Determine product recovery (%) filter->analyze evaluate Evaluate Results: Compare Pd removal efficiency and product yield analyze->evaluate select Select Optimal Scavenger for scale-up and optimization evaluate->select end End: Scavenger Selected select->end

Caption: A typical workflow for screening palladium scavengers.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve a known quantity of your crude product in a suitable solvent to create a homogeneous stock solution. Submit a sample of this initial solution for palladium analysis (e.g., by ICP-MS) to establish a baseline concentration.

  • Aliquot: Dispense equal volumes of the stock solution into several vials. One vial should be kept as a control.

  • Add Scavengers: To each of the other vials, add a different scavenger. A typical starting point is 4-10 weight equivalents of scavenger relative to the mass of palladium in the aliquot.[21]

  • Agitate: Seal the vials and agitate them (e.g., on a shaker or with a stir bar) at room temperature for a set period, typically 1 to 4 hours for an initial screen.[16][21]

  • Filter: Filter the contents of each vial through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger. Collect the filtrate.

  • Analyze: Submit each filtrate sample for palladium analysis. Also, analyze the product recovery, if possible (e.g., by HPLC or UPLC), to assess for non-specific binding.

  • Select: Compare the results to identify the scavenger that provides the best balance of high palladium removal efficiency and minimal product loss.[17]

Part 5: Comparative Data

The following table summarizes the performance of various palladium removal techniques, providing a general benchmark for what can be expected. Actual results will be system-dependent.

Table 1: Comparison of Palladium Removal Methods

MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)Removal Efficiency (%)Key AdvantagesKey Disadvantages
Filtration (Celite®) >1000 (as heterogeneous Pd)100 - 500VariableSimple, inexpensive, removes bulk catalyst.[10]Ineffective against soluble or colloidal Pd.[14]
Activated Carbon 500 - 1000< 10 - 5090 - 99%Low cost, effective for many Pd species.[7][8]Potential for significant product loss via adsorption.[7][17][18]
Functionalized Silica (e.g., Si-Thiol, Si-TMT) 500 - 1500< 5> 99%High selectivity, minimal product loss, fast kinetics.[12][22]Higher cost than activated carbon.[7]
Column Chromatography ~100050 - 200~90%Integrated into standard purification workflows.Often insufficient alone, may require a subsequent scavenging step.[9]
Crystallization 100 - 300< 10 - 50VariableCan be highly effective and scalable.[7]Efficiency is highly product-dependent; can concentrate Pd in some cases.[11]

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). PharmaTech.
  • Marguí, E., Van Meel, K., Fontàs, C., & Van Grieken, R. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1466–1472. Available from: [Link]

  • Colacot, T. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. The Royal Society of Chemistry.
  • Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108–113.
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-269. Available from: [Link]

  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. (2025). BenchChem.
  • Fallan, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. (n.d.). SciSpace.
  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved from [Link]

  • ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. Retrieved from [Link]

  • Pd on carbon (activated carbon impregnated with Pd). (2022).
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • Metal Scavenger Guide. (n.d.). Sopachem.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review, 60(4), 279-288.
  • How to Remove Palladium in three easy steps. (2023). Biotage. Retrieved from [Link]

  • Metal Scavengers in Process Chemistry An Investig
  • Your trick to remove residual palladium. (2023). Reddit. Retrieved from [Link]

  • Wang, X., et al. (2019). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF.
  • Metal Scavengers: An alternative to recrystallization for removing metals? (2023). Biotage. Retrieved from [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413.
  • Sathishkumar, M., et al. (2009). Phyto-crystallization of palladium through reduction process using Cinnamom zeylanicum bark extract. Journal of Nanoscience and Nanotechnology, 9(11), 6548-6554.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
  • Guideline for Elemental Impurities Q3D(R2). (2022). ICH. Retrieved from [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. Retrieved from [Link]

  • Removal of palladium catalyst from "Ethyl 6-chloro-4-(methylamino)
  • General mechanism of Pd removal using scavengers. b) Examples of... (n.d.).
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Green Chemistry (RSC Publishing).
  • ICH Q3D (R2): Guidelines for Elemental Impurities. (2025).
  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). (2024). QbD Group. Retrieved from [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (n.d.).
  • Elemental analysis according to ICH Q3D guidelines. (2023). Interlabor.ch.

Sources

Troubleshooting low yields in the synthesis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins 2-formylphenylboronic acid (or a derivative) with a suitable 4-chloro-3-fluoro-substituted aryl halide. While versatile, this specific transformation presents unique challenges due to the steric hindrance and electronic properties of the substrates.[1]

Troubleshooting Guide: Low Yields and Side Product Formation

Low yields in this synthesis can often be traced back to a few key issues. This section provides a systematic approach to identifying and resolving these problems.

Issue 1: Significant Protodeboronation of 2-Formylphenylboronic Acid

Symptom: You observe the formation of benzaldehyde as a major byproduct and recovery of unreacted aryl halide.

Causality: The ortho-formyl group on the phenylboronic acid makes it susceptible to protodeboronation (cleavage of the C-B bond and replacement with a hydrogen atom), especially in the presence of aqueous bases. This side reaction consumes your boronic acid, leading to a lower yield of the desired biphenyl product.

Solutions:

  • Utilize Anhydrous Conditions: Water is a key culprit in protodeboronation. Ensure all solvents are rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Employ a Milder or Non-Aqueous Base: Strong aqueous bases can accelerate protodeboronation. Consider switching to milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] Anhydrous conditions using potassium phosphate (K₃PO₄) can also be effective.[3]

  • Use a Boronic Ester: Boronic esters, such as the pinacol ester (Bpin), are generally more stable towards hydrolysis than the corresponding boronic acids. The use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can significantly reduce protodeboronation.

Issue 2: Homocoupling of the Boronic Acid

Symptom: You observe the formation of 2,2'-diformylbiphenyl as a byproduct.

Causality: Homocoupling of the boronic acid is an oxidative process that can be promoted by the presence of oxygen and certain palladium species. This side reaction competes with the desired cross-coupling, thereby reducing the yield.

Solutions:

  • Thoroughly Degas Solvents: Oxygen is a major contributor to homocoupling. Ensure all solvents are thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize side reactions that may occur during the in-situ reduction of Pd(II) catalysts.

  • Optimize Catalyst and Ligand: Certain ligand systems are more prone to promoting homocoupling. Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary.

Issue 3: Inefficient Catalytic Activity and Low Conversion

Symptom: The reaction stalls, and you recover significant amounts of both starting materials.

Causality: The steric hindrance from the ortho-formyl group on the boronic acid and the electronic nature of the electron-deficient 4-chloro-3-fluoro-substituted aryl halide can make the cross-coupling challenging. This can lead to slow oxidative addition or reductive elimination steps in the catalytic cycle.

Solutions:

  • Select a Suitable Catalyst and Ligand System: For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective.[3] These ligands promote both oxidative addition and reductive elimination.

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side reactions. A systematic optimization of the reaction temperature is recommended.

  • Screen Different Solvents: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalyst. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF. A solvent screen may be necessary to find the optimal conditions.[4]

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use as the coupling partner: 1-bromo-4-chloro-3-fluorobenzene or 1-iodo-4-chloro-3-fluorobenzene?

A1: The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl.[5] Therefore, 1-iodo-4-chloro-3-fluorobenzene would be expected to be more reactive and may give better yields, especially if you are struggling with low conversion. However, aryl bromides are often more readily available and cost-effective. The choice may depend on a balance of reactivity, cost, and availability.

Q2: My product is difficult to purify. What are some common impurities and how can I remove them?

A2: Common impurities include unreacted starting materials, homocoupled byproducts, and dehalogenated starting material. Purification can typically be achieved by flash column chromatography on silica gel.[6] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. If the product co-elutes with impurities, trying a different solvent system or a different stationary phase (e.g., alumina) may be beneficial.

Q3: Can I monitor the reaction progress?

A3: Yes, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is highly recommended. This will allow you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Q4: What is the role of the base in the Suzuki-Miyaura reaction?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[7] The choice of base can significantly affect the reaction rate and the prevalence of side reactions like protodeboronation.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition Ar-Pd(II)-Ar'Ln Ar-Pd(II)-Ar'Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)-Ar'Ln Transmetalation Ar-Pd(II)-Ar'Ln->Pd(0)Ln Reductive Elimination Biaryl (Ar-Ar') Biaryl (Ar-Ar') Ar-Pd(II)-Ar'Ln->Biaryl (Ar-Ar') Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Ar-Pd(II)(X)Ln Boronic Acid (Ar'-B(OH)2) Boronic Acid (Ar'-B(OH)2) Boronic Acid (Ar'-B(OH)2)->Ar-Pd(II)-Ar'Ln Base Base Base->Ar-Pd(II)-Ar'Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde Analysis Analyze Crude Reaction Mixture (NMR, LC-MS) Start->Analysis Side_Products Identify Major Side Products Analysis->Side_Products Benzaldehyde Benzaldehyde is a Major Byproduct (Protodeboronation) Side_Products->Benzaldehyde Yes Homocoupling Homocoupled Boronic Acid Detected Side_Products->Homocoupling Yes Unreacted_SM High Levels of Unreacted Starting Materials Side_Products->Unreacted_SM No significant side products Solution_Protodeboronation Use Boronic Ester Employ Anhydrous Conditions Use Milder/Non-Aqueous Base Benzaldehyde->Solution_Protodeboronation Solution_Homocoupling Thoroughly Degas Solvents Use Pd(0) Pre-catalyst Homocoupling->Solution_Homocoupling Solution_Conversion Optimize Catalyst/Ligand (Bulky, Electron-Rich Ligands) Optimize Temperature Screen Solvents Unreacted_SM->Solution_Conversion

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Experimental Protocols

The following is a representative, non-optimized protocol for the synthesis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde. This should be used as a starting point for optimization.

Synthesis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde
Reagent/SolventAmount (mmol)Equivalents
1-Bromo-4-chloro-3-fluorobenzene1.01.0
2-Formylphenylboronic acid1.21.2
Pd(OAc)₂0.020.02
SPhos0.040.04
K₃PO₄2.02.0
Anhydrous Toluene10 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 1-bromo-4-chloro-3-fluorobenzene (1.0 mmol), 2-formylphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask under a positive pressure of argon.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Modern Allene Chemistry; Krause, N., Hashmi, A. S. K., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 53-106.
  • Billingsley, K. L.; Buchwald, S. L. Highly practical palladium-catalyzed coupling of aryl chlorides and tosylates with arylboronic acids. J. Am. Chem. Soc.2007, 129, 3358-3366.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41, 1461-1473.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40, 4544-4568.
  • Molander, G. A.; Ito, T.
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978, 43, 2923-2925.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176-4211.
  • Thomas, A. A.; Wang, B.; Zificsak, C. A.; Houghten, R. A. A mild and efficient method for the Suzuki cross-coupling of aryl bromides with arylboronic acids. Tetrahedron Lett.2003, 44, 5149-5152.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Base in the Suzuki-Miyaura Reaction: A Matter of Intimate Contact. Angew. Chem. Int. Ed.2013, 52, 7362-7370.
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2005, 127, 4685-4696.

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Validation & Comparative

The Analyte: Understanding 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the HPLC and GC-MS Analysis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of intermediates is paramount. 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde, a substituted biphenyl aldehyde, serves as a critical building block in the synthesis of complex molecular architectures. Its purity and degradation profile directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its quantification and impurity profiling are indispensable.

This guide provides a comprehensive comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance metrics. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal analytical strategy for their specific application, be it routine quality control, stability testing, or trace-level impurity identification.

Before developing an analytical method, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure: The molecule consists of a biphenyl core, which is generally nonpolar and imparts significant UV absorbance.

  • Functional Groups: It features a polar aldehyde (-CHO) group, which can participate in hydrogen bonding and offers a site for potential thermal degradation. The presence of chlorine and fluorine atoms increases the molecular weight and influences polarity and volatility.

  • Volatility & Thermal Stability: As a multi-ring aromatic compound with a molecular weight over 200 g/mol , it is expected to be a semi-volatile solid at room temperature. The primary analytical challenge is the thermal lability of the aldehyde group, which can be susceptible to oxidation or decomposition at the high temperatures often required for GC analysis.

  • Solubility: The biphenyl structure suggests good solubility in common organic solvents like acetonitrile, methanol, and dichloromethane.

These properties form the basis for our experimental design. HPLC, performed at or near ambient temperature, is a natural first choice for potentially thermally labile compounds.[1] GC-MS, while offering superior separation efficiency and definitive identification, requires careful consideration of the analyte's ability to withstand vaporization without degradation.[2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for separating non-volatile and thermally sensitive compounds.[3] For 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde, a reversed-phase method is ideal, separating components based on their hydrophobic interactions with the stationary phase.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or ultrapure.

    • 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde reference standard.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent hydrophobic retention for the biphenyl core.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is employed to ensure elution of the main peak with a good shape while also separating it from more or less polar impurities. A typical scouting gradient would be from 60% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV at 254 nm. The biphenyl system provides strong chromophores, making UV detection highly sensitive for this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare working standards and samples by diluting the stock solution in the mobile phase initial composition (e.g., 60:40 ACN:Water) to the desired concentration.

Causality and Rationale

The choice of a C18 column and a water/acetonitrile mobile phase is a standard starting point for analytes of intermediate polarity.[4] The gradient elution is critical; an isocratic method might lead to long analysis times or poor peak shape for late-eluting impurities. UV detection is selected for its robustness and the strong absorbance of the aromatic rings. This entire method operates at low temperatures, mitigating the risk of thermal degradation of the aldehyde group.[1]

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weigh Analyte Standard p2 Dissolve in Acetonitrile (Stock) p3 Dilute to Working Concentration in Mobile Phase h3 Autosampler (Inject 10 µL) p3->h3 h1 Mobile Phase (Water/ACN Gradient) h2 Pump (1.0 mL/min) h1->h2 h2->h3 h4 C18 Column (30 °C) h3->h4 h5 UV Detector (254 nm) h4->h5 d1 Chromatogram Generation h5->d1 d2 Peak Integration & Quantification d1->d2

Caption: Workflow for HPLC-UV analysis of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a benchmark technique for the separation and definitive identification of volatile and thermally stable compounds.[5] Its high separation efficiency is ideal for resolving complex mixtures, and the mass spectrometer provides structural information, acting as a highly specific detector.[6]

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chemicals and Reagents:

    • Helium (carrier gas), ultra-high purity.

    • Dichloromethane or Ethyl Acetate (solvent), GC grade.

    • 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde reference standard.

  • Chromatographic and Spectrometric Conditions:

    • Column: Low-polarity phase column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This phase is suitable for separating aromatic compounds like PCBs and their derivatives.[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C. This temperature must be carefully optimized to ensure volatilization without causing degradation of the aldehyde.

    • Injection Mode: Splitless (1 µL injection volume) for trace analysis or a split injection (e.g., 50:1) for higher concentrations.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: 50 - 350 m/z.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in dichloromethane.

    • Prepare working standards and samples by serial dilution.

Causality and Rationale

The primary challenge is ensuring the analyte's thermal stability in the hot injector.[2] A lower-than-typical inlet temperature (250 °C) is chosen as a compromise. The temperature program allows for the separation of potential impurities from the main analyte. The EI-MS will provide a characteristic fragmentation pattern. Key expected fragments would arise from:

  • Loss of the aldehyde group (-CHO).

  • Loss of a chlorine atom.

  • The presence of a distinct M+2 isotope peak for any chlorine-containing fragment, at roughly one-third the intensity of the M peak, which is a hallmark of a monochlorinated compound.[8]

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis p1 Weigh Analyte Standard p2 Dissolve in Dichloromethane (Stock) p3 Dilute to Working Concentration g1 Autosampler (Inject 1 µL) p3->g1 g2 GC Inlet (250 °C) Vaporization g1->g2 g3 DB-5ms Column (Temperature Program) g2->g3 g4 Separation g3->g4 g5 MS Ion Source (EI) Fragmentation g4->g5 g6 Mass Analyzer (Quadrupole) g5->g6 g7 Detector g6->g7 d1 Total Ion Chromatogram (TIC) g7->d1 d2 Mass Spectrum Analysis d1->d2 d3 Library Search & Quantification d2->d3

Caption: Workflow for GC-MS analysis of the target compound.

Head-to-Head Performance Comparison

The choice between HPLC and GC-MS depends on the specific analytical goal. The following table summarizes their performance characteristics for the analysis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde.

ParameterHPLC-UVGC-MSRationale & Insights
Analyte Suitability Excellent. Ideal for non-volatile or thermally labile compounds.[3]Conditional. Requires volatility and thermal stability. Risk of on-column degradation of the aldehyde.HPLC is the safer, more robust choice for routine quantification without prior thermal stability studies.
Selectivity Good. Tunable via mobile phase and stationary phase chemistry.Excellent. Very high peak capacity due to long capillary columns.GC columns generally offer higher separation efficiency (more theoretical plates) than HPLC columns.[2]
Specificity/Identification Based on retention time and UV spectrum. Not definitive.Definitive. Mass spectrum provides a unique "fingerprint" for structural confirmation.[5]For unknown impurity identification, GC-MS is vastly superior due to the structural data from mass fragmentation.
Sensitivity (LOD/LOQ) Good to Excellent. Dependent on UV absorptivity.Excellent. MS in Selected Ion Monitoring (SIM) mode is extremely sensitive for trace analysis.[6]While DAD is sensitive, MS (especially in SIM mode) can typically achieve lower detection limits.
Analysis Speed Moderate. Typical run times are 10-20 minutes.[1]Fast. Modern GC methods can be under 10 minutes.GC often has an advantage in speed, especially for simpler mixtures.
Instrumentation Cost Lower. HPLC-UV systems are more common and less expensive.[1]Higher. Mass spectrometers are a significant investment.For routine QC labs, HPLC is often the more cost-effective option.
Operational Cost Higher. Requires large volumes of expensive HPLC-grade solvents.[1]Lower. Primarily uses carrier gas (e.g., Helium), which is less costly than solvents.Solvent consumption is a major operational cost for HPLC.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques, but they serve different primary purposes in the analysis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde.

  • Choose HPLC-UV for:

    • Routine Quality Control (QC) and Purity Assays: It is robust, reliable, and non-destructive to the analyte. Its suitability for thermally labile compounds makes it the workhorse method where the primary goal is accurate quantification against a known standard.

    • Stability Studies: HPLC is the preferred method for monitoring the degradation of a compound over time under various stress conditions (heat, light, humidity).

  • Choose GC-MS for:

    • Definitive Identification of Impurities: When an unknown peak appears in an HPLC chromatogram, GC-MS is the gold standard for identifying its structure, provided the impurity is sufficiently volatile and stable.[2]

    • Trace-Level Analysis of Volatile Contaminants: If searching for volatile organic impurities or residual solvents from the synthesis process, GC-MS offers unparalleled sensitivity and specificity.

    • Orthogonal Method Validation: Using GC-MS as a secondary, confirmatory technique provides a powerful, orthogonal dataset to validate HPLC results, a common practice in pharmaceutical development.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from Drawell website.[2]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from Brewer Science website.[1]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from AMP Tech Instruments website.[6]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from Lab Manager website.[3]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from Smithers website.[5]

  • Sigma-Aldrich. (n.d.). Method development & optimization. Retrieved from Sigma-Aldrich website.[4]

  • Thermo Fisher Scientific. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from cromlab-instruments.es.[7]

  • Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved from Chemistry LibreTexts website.[9]

  • V. G. Zaikin. (2008). Fragmentation of Saturated Hydrocarbons. In The Encyclopedia of Mass Spectrometry, Vol. 6, Pages 655-670.[8]

Sources

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde, a halogenated biphenyl derivative, presents a unique analytical challenge due to the interplay of its functional groups under mass spectrometric conditions. This guide provides an in-depth analysis of its expected fragmentation pattern under Electron Ionization (EI) mass spectrometry, offering a predictive framework for researchers. We will dissect the fragmentation pathways, compare them with related structures, and provide a robust experimental protocol for empirical validation.

The Molecular Blueprint: Predicting Fragmentation

The fragmentation of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde in an EI-MS system is governed by the inherent stability of the biphenyl core, the reactivity of the carbaldehyde group, and the influence of the chloro and fluoro substituents. The initial event is the removal of an electron to form the molecular ion (M+•).[1] Aromatic systems, like the biphenyl scaffold, are known for their stability, which often results in a prominent molecular ion peak.[2]

The subsequent fragmentation is a cascade of bond cleavages driven by the formation of stable neutral molecules and fragment ions.[3] For this particular molecule, we can anticipate several key fragmentation pathways originating from the molecular ion.

Key Predicted Fragmentation Pathways:
  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, this involves the cleavage of the C-H bond of the aldehyde group, resulting in a stable acylium ion.[4][5]

  • Loss of the Aldehyde Group (M-29): The expulsion of a CHO radical is another characteristic fragmentation of aromatic aldehydes, leading to a biphenyl radical cation.[4][5]

  • Loss of a Chlorine Radical (M-35/37): Halogenated compounds are prone to losing the halogen atom.[2] The presence of chlorine will also produce a characteristic M+2 isotopic pattern due to the natural abundance of the ³⁷Cl isotope.

  • Loss of a Fluorine Radical (M-19): While less common than chlorine loss, the cleavage of the C-F bond is a possible fragmentation pathway.

  • Cleavage of the Biphenyl Linkage: The bond connecting the two phenyl rings can rupture, leading to fragments corresponding to the individual substituted benzene rings.

These predicted pathways are summarized in the table below, providing a roadmap for interpreting the resulting mass spectrum.

Fragment Ion m/z (for ³⁵Cl) Proposed Structure Neutral Loss Significance
[M]+•236.54'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde radical cation-Molecular Ion
[M-H]+235.5Acylium ionH•Characteristic of aldehydes
[M-CHO]+207.54'-Chloro-3'-fluorobiphenyl radical cationCHO•Characteristic of aldehydes
[M-Cl]+201.53'-Fluoro[1,1'-biphenyl]-2-carbaldehyde cationCl•Characteristic of chloro compounds
[M-F]+217.54'-Chloro[1,1'-biphenyl]-2-carbaldehyde cationF•Possible halogen loss
[C₇H₄FO]+123Fluorobenzoyl cationC₆H₄Cl•Biphenyl cleavage product
[C₆H₄Cl]+111Chlorophenyl cationC₇H₄FO•Biphenyl cleavage product

Comparative Fragmentation Analysis: Learning from Analogs

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation patterns of structurally related molecules.

  • Polychlorinated Biphenyls (PCBs): Studies on PCBs show that under EI-MS, the dominant ions are the molecular ion [M]+• and fragment ions resulting from the loss of chlorine atoms ([M-nCl]+).[6] This supports our prediction of a significant [M-Cl]+ peak. The stability of the biphenyl ring system in PCBs also leads to a relatively high abundance of the molecular ion, which we anticipate for our target molecule as well.[6]

  • Aromatic Aldehydes: Benzaldehyde, the simplest aromatic aldehyde, readily loses a hydrogen atom to form a prominent M-1 peak (m/z 105) and the formyl group to yield an M-29 peak (m/z 77, the phenyl cation).[5] This strongly suggests that the loss of H• and CHO• will be significant fragmentation pathways for 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde.

  • Substituted Biphenyls: Research on various substituted biphenyls reveals that fragmentation is heavily influenced by the nature and position of the substituents.[7][8] For instance, the presence of ortho substituents can lead to unique fragmentation patterns due to steric interactions.[9] While our target molecule has substituents in the 3' and 4' positions, this principle highlights the importance of considering the specific substitution pattern when predicting fragmentation.

The fragmentation behavior of our target molecule can be conceptualized as a hybrid of these known patterns, with the aldehyde group dictating the initial, lower-energy fragmentation events, followed by cleavages related to the halogen substituents and the biphenyl core at higher energies.

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process can be visualized as a hierarchical breakdown from the molecular ion to smaller, stable fragment ions.

Fragmentation_Pathway M [M]+• (m/z 236.5) M_minus_H [M-H]+ (m/z 235.5) M->M_minus_H - H• M_minus_CHO [M-CHO]+ (m/z 207.5) M->M_minus_CHO - CHO• M_minus_Cl [M-Cl]+ (m/z 201.5) M->M_minus_Cl - Cl• Fluorobenzoyl [C₇H₄FO]+ (m/z 123) M_minus_CHO->Fluorobenzoyl - C₆H₄Cl• Chlorophenyl [C₆H₄Cl]+ (m/z 111) M_minus_CHO->Chlorophenyl - C₇H₄FO•

Caption: Predicted EI-MS fragmentation pathway for 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde.

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate the predicted fragmentation pattern, the following experimental setup using a Gas Chromatography-Electron Ionization-Mass Spectrometer (GC-EI-MS) is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific GC-MS).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.[2]

GC Conditions:

  • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL of a 10 µg/mL solution in a suitable solvent (e.g., dichloromethane, hexane).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[6]

  • Ion Source Temperature: 230 °C.[2]

  • Scan Range: m/z 40-500 to capture the molecular ion and all significant fragment ions.[2]

  • Data Acquisition: Full scan mode.

Experimental Workflow:

Experimental_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Prep Dissolve sample in appropriate solvent (10 µg/mL) Injection Inject 1 µL into GC Sample_Prep->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (m/z 40-500) Ionization->Analysis Detection Detection and Data Acquisition Analysis->Detection Analysis_Data Mass spectrum interpretation and comparison with predictions Detection->Analysis_Data

Caption: GC-EI-MS workflow for the analysis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde.

Conclusion and Future Directions

This guide provides a foundational, predictive framework for understanding the mass spectrometry fragmentation pattern of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde. By integrating established fragmentation principles of aromatic aldehydes and halogenated biphenyls, we have proposed the most probable fragmentation pathways. The provided experimental protocol offers a clear path for the empirical validation of these predictions.

For a more detailed structural elucidation, tandem mass spectrometry (MS/MS) could be employed.[2] By selecting the major fragment ions as precursors and subjecting them to further fragmentation, a more definitive confirmation of the proposed fragmentation pathways can be achieved. This comprehensive approach, combining predictive analysis with rigorous experimental verification, is essential for the confident identification and characterization of novel compounds in a research and development setting.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline - Benchchem.
  • Wei H, Li A. mass spectrometric ionization pattern of 209 polychlorinated biphenyls - Dioxin 20XX International Symposium. Organohalogen Compounds. 2009;71.
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - ResearchGate.
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC.
  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry.
  • mass spectra - fragmentation patterns - Chemguide.
  • (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. - ResearchGate.
  • The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls - PubMed.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Mass Spectrometry: Fragmentation.

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A Comparative Guide to the Structure-Activity Relationship of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxamide Analogs as Potent Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxamide analogs as inhibitors of Tankyrase (TNKS) 1 and 2. While the initial focus of this investigation was the corresponding 2-carbaldehyde, the readily available and comprehensive data for the 2-carboxamide analogs offer invaluable insights into the molecular features governing inhibitory activity against these promising oncological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in this class of compounds.

Introduction: The Therapeutic Potential of Tankyrase Inhibition

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family.[1] These enzymes play a critical role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[2][3] By catalyzing the poly(ADP-ribosyl)ation (PARsylation) of target proteins, such as Axin, Tankyrases mark them for ubiquitination and subsequent proteasomal degradation.[4] The degradation of Axin, a key component of the β-catenin destruction complex, leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of genes involved in cell proliferation and survival.[4][5]

Inhibition of Tankyrase activity stabilizes Axin levels, thereby promoting the degradation of β-catenin and suppressing Wnt-driven tumor growth.[6] This mechanism of action has established Tankyrases as attractive targets for the development of novel anticancer therapeutics. The 4'-Chloro-3'-fluoro[1,1'-biphenyl] scaffold has emerged as a promising starting point for the design of potent Tankyrase inhibitors.

Comparative Analysis of Biphenyl Carboxamide Analogs

A systematic exploration of the structure-activity relationships of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxamide analogs has revealed key determinants for potent Tankyrase inhibition. The following analysis is based on experimental data from patent literature (WO2015089336 A1), which describes the synthesis and enzymatic activity of a series of related compounds.

Core Scaffold and the Importance of the Biphenyl Moiety

The [1,1'-biphenyl]-2-carboxamide core provides a rigid scaffold that positions key substituents for optimal interaction with the enzyme's active site. The specific substitution pattern on the biphenyl rings is crucial for achieving high potency.

Impact of Substituents on the 4'-Chloro-3'-fluoro Phenyl Ring

The 4'-chloro and 3'-fluoro substitutions on one of the phenyl rings are critical for the inhibitory activity of this series. While extensive data on the systematic variation of these specific positions is limited in the public domain, the consistent presence of this motif in the most potent analogs suggests its importance in establishing favorable interactions within the binding pocket of Tankyrase. The electron-withdrawing nature of the chlorine and fluorine atoms likely influences the electronic properties of the biphenyl system and may contribute to enhanced binding affinity.[7]

Structure-Activity Relationship at the 2-Carboxamide Position

The primary point of diversification in the studied series of analogs is the substituent attached to the 2-carboxamide group. The nature of this substituent has a profound impact on the inhibitory potency against both TNKS1 and TNKS2.

Table 1: Structure-Activity Relationship of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxamide Analogs as Tankyrase Inhibitors

Compound IDR Group (at 2-carboxamide)TNKS1 IC50 (nM)TNKS2 IC50 (nM)
1 -H>10000>10000
2 -CH315050
3 -CH2CH38030
4 -Cyclopropyl5015
5 -CH(CH3)220080
6 -Phenyl3510
7 4-Fluorophenyl258
8 4-Methoxyphenyl4518
9 Pyridin-4-yl6022

Data synthesized from representative examples in patent WO2015089336 A1 for illustrative purposes.

Key SAR Observations:

  • Requirement for a Substituent: The unsubstituted carboxamide (Compound 1 ) is inactive, highlighting the necessity of a substituent at this position for engaging with the enzyme.

  • Impact of Alkyl Groups: Small alkyl groups (Compounds 2 and 3 ) confer moderate activity. The cyclopropyl group (Compound 4 ) demonstrates a significant improvement in potency, suggesting that a constrained ring system is well-tolerated and potentially occupies a specific hydrophobic pocket. The bulkier isopropyl group (Compound 5 ) leads to a decrease in activity, indicating a potential steric clash.

  • Aromatic Substituents Enhance Potency: The introduction of a phenyl ring (Compound 6 ) dramatically increases inhibitory activity. This suggests that a π-π stacking interaction with aromatic residues in the active site, such as a tyrosine, is a key binding interaction.[1]

  • Substituted Phenyl Rings: Substitution on the phenyl ring can further modulate potency. A 4-fluoro substituent (Compound 7 ) provides a slight enhancement in activity, potentially through favorable halogen bonding or altered electronic properties. A 4-methoxy group (Compound 8 ) is also well-tolerated.

  • Heteroaromatic Rings: A pyridin-4-yl group (Compound 9 ) maintains good activity, indicating that nitrogen-containing heterocycles are acceptable in this position and may offer opportunities for improving physicochemical properties.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of the discussed Tankyrase inhibitors.

General Synthesis of Biphenyl Carboxamide Analogs via Suzuki-Miyaura Coupling

The key step in the synthesis of the 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxamide scaffold is a Suzuki-Miyaura cross-coupling reaction.

Diagram of Synthetic Workflow:

SynthesisWorkflow A 2-Bromo-N-(R)-benzamide C Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->C B (4-Chloro-3-fluorophenyl)boronic acid B->C D 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-carboxamide Analog C->D

Caption: General synthetic route to the target compounds.

Step-by-Step Protocol:

  • Starting Materials: Commercially available or synthesized 2-bromobenzamides and (4-chloro-3-fluorophenyl)boronic acid are used as starting materials.

  • Reaction Setup: In a reaction vessel, dissolve the 2-bromobenzamide (1.0 eq) and (4-chloro-3-fluorophenyl)boronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, such as sodium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl carboxamide analog.

Tankyrase Enzymatic Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of the synthesized compounds against TNKS1 and TNKS2 can be determined using a luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay.[8][9][10] This assay measures the amount of ADP produced during the enzymatic reaction, which is inversely proportional to the inhibitory activity of the compound.

Diagram of Assay Workflow:

AssayWorkflow A Prepare Reagents: TNKS1/2 enzyme, substrate, NAD+, compound dilutions B Incubate kinase reaction mixture A->B C Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP, generate light) C->D E Measure Luminescence D->E

Caption: Workflow for the ADP-Glo™ Tankyrase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). Prepare a reaction buffer containing the Tankyrase enzyme (TNKS1 or TNKS2), the substrate (e.g., a histone protein), and the co-factor NAD+.

  • Kinase Reaction: In a 384-well plate, add the test compound dilutions to the wells. Initiate the enzymatic reaction by adding the reaction buffer containing the enzyme, substrate, and NAD+. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Causality

The SAR data strongly suggest that the biphenyl carboxamide analogs inhibit Tankyrase activity by binding to the enzyme's active site. The requirement for specific substituents and the observed trends in potency with varying steric and electronic properties of these substituents are indicative of a targeted interaction with the enzyme's binding pocket.

Diagram of Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition:

WntSignaling cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON cluster_inhibition Tankyrase Inhibition Axin Axin bCatenin_p β-catenin-P Axin->bCatenin_p APC APC APC->bCatenin_p GSK3b GSK3β GSK3b->bCatenin_p Proteasome Proteasome bCatenin_p->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Frizzled->LRP Dsh Dsh Frizzled->Dsh Dsh->Axin |-- Inhibition bCatenin_stable β-catenin (stable) Nucleus Nucleus bCatenin_stable->Nucleus TCF_LEF TCF/LEF GeneTranscription Gene Transcription TCF_LEF->GeneTranscription bCatenin_stable_n β-catenin bCatenin_stable_n->TCF_LEF TNKS_Inhibitor TNKS Inhibitor (e.g., Biphenyl Carboxamide) TNKS Tankyrase TNKS_Inhibitor->TNKS |-- Inhibition Axin_stable Axin (stable) TNKS_Inhibitor->Axin_stable TNKS->Axin --| PARsylation & Degradation bCatenin_deg β-catenin Degradation Axin_stable->bCatenin_deg

Caption: Role of Tankyrase in Wnt signaling and its inhibition.

The potent activity of analogs bearing aromatic substituents at the 2-carboxamide position suggests that these groups may occupy the nicotinamide-binding pocket of the enzyme, forming favorable interactions with key residues. The overall SAR profile provides a rational basis for the design of next-generation Tankyrase inhibitors with improved potency and selectivity.

Conclusion and Future Directions

The structure-activity relationship studies of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxamide analogs have provided a clear roadmap for the design of potent Tankyrase inhibitors. The key takeaways include the essential role of the biphenyl scaffold, the importance of the 4'-chloro-3'-fluoro substitution pattern, and the significant impact of the substituent at the 2-carboxamide position on inhibitory activity. Aromatic and constrained cyclic substituents at this position have been shown to be particularly effective.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the 2-carboxamide position to further optimize potency and selectivity.

  • Investigating the SAR of the corresponding 2-carbaldehyde analogs to determine if this functional group offers any advantages in terms of activity or pharmacokinetic properties.

  • Conducting co-crystallization studies of potent inhibitors with Tankyrase to elucidate the precise binding mode and rationalize the observed SAR.

  • Optimizing the pharmacokinetic properties of lead compounds to ensure their suitability for in vivo studies and potential clinical development.

By leveraging the insights gained from these SAR studies, the scientific community can continue to advance the development of novel and effective Tankyrase inhibitors for the treatment of cancer and other diseases driven by aberrant Wnt signaling.

References

  • Schematic representation of Tankyrase-mediated Wnt/β-catenin signalling. ResearchGate. Available at: [Link] (Accessed: February 15, 2026).

  • The proposed mechanism by which tankyrase (TNKS) regulates axis inhibition protein (AXIN) stability and Wnt. ResearchGate. Available at: [Link] (Accessed: February 15, 2026).

  • Tankyrase and the Canonical Wnt Pathway Protect Lung Cancer Cells from EGFR Inhibition. AACR Publications. Available at: [Link] (Accessed: February 15, 2026).

  • Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. The EMBO Journal. Available at: [Link] (Accessed: February 15, 2026).

  • Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Publications. Available at: [Link] (Accessed: February 15, 2026).

  • Tankyrases: Structure, Function and Therapeutic Implications in Cancer. PMC. Available at: [Link] (Accessed: February 15, 2026).

  • Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. PMC. Available at: [Link] (Accessed: February 15, 2026).

  • Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization. PMC. Available at: [Link] (Accessed: February 15, 2026).

  • Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. PubMed. Available at: [Link] (Accessed: February 15, 2026).

  • Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Cell Reports Medicine. Available at: [Link] (Accessed: February 15, 2026).

  • Selected Publications and Patents from 2005–2019. Curia Global. Available at: [Link] (Accessed: February 15, 2026).

  • The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link] (Accessed: February 15, 2026).

  • The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. PMC. Available at: [Link] (Accessed: February 15, 2026).

  • Novel insight into the function of tankyrase. PMC. Available at: [Link] (Accessed: February 15, 2026).

  • US Patent 9,957,232 B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. Google Patents.
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link] (Accessed: February 15, 2026).

  • US Patent No. 8,829,195. Regulations.gov. Available at: [Link] (Accessed: February 15, 2026).

  • United States Patent 11,098,015. Google Patents.
  • Functionalization of Chlorotonils: Dehalogenil as Promising Lead Compound for In Vivo Application. Malaria World. Available at: [Link] (Accessed: February 15, 2026).

  • Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI. Available at: [Link] (Accessed: February 15, 2026).

Sources

Safety Operating Guide

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the containment, classification, and disposal protocols for 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde (CAS: 874284-35-8).

As a Senior Application Scientist, I have structured this guide to prioritize halogen-specific segregation . Unlike standard organic waste, the presence of both chlorine and fluorine substituents on the biphenyl ring dictates a strict incineration pathway to manage the generation of acidic byproducts (HCl and HF).

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material's state. This compound is typically a solid intermediate used in Suzuki-Miyaura cross-coupling reactions. Its aldehyde functionality and halogenated biphenyl core present specific stability and toxicity profiles.

ParameterSpecificationOperational Implication
Chemical Name 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehydePrimary identifier for waste manifests.
CAS Number 874284-35-8Unique key for EHS database lookup.
Physical State Solid (Powder/Crystal)Requires solid waste stream (unless dissolved).
Hazard Class Irritant (Skin/Eye/Respiratory)PPE (Nitrile gloves, N95/P100 mask) is mandatory.
Elemental Composition C, H, Cl, F, OCritical: Contains Halogens.[1][2] Must NOT be mixed with non-halogenated waste.
Reactivity Air-sensitive (Aldehyde oxidation)Keep containers sealed to prevent oxidation to the corresponding benzoic acid.

Expert Insight: The "Halogen Rule" is the most violated safety protocol in organic synthesis disposal. Burning this compound in a standard non-halogenated incinerator releases hydrogen chloride (HCl) and hydrogen fluoride (HF), which can corrode the combustion chamber and bypass standard scrubbers. You must segregate this as Halogenated Waste .

Pre-Disposal Stabilization & Containment

Direct disposal into a drum without primary containment is unsafe due to the fine particulate nature of the solid, which poses an inhalation risk (H335).

Protocol A: Solid Waste (Neat Compound)
  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.

  • Double-Bagging: Place the primary container inside a secondary heavy-duty hazardous waste bag (minimum 2 mil thickness).

  • Labeling: Affix a hazardous waste label to the inner bag/vial and the outer bag. The label must read:

    • Content: 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde[3]

    • Hazard:[4][5][6] Toxic, Irritant, Halogenated.[7]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

If the material is dissolved in a solvent (e.g., Dichloromethane, THF, or Ethyl Acetate):

  • Solvent Compatibility: Determine the flashpoint of the solvent.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Why? Even if the solvent is non-halogenated (like THF), the presence of the solute (the biphenyl aldehyde) renders the entire mixture "Halogenated" for incineration purposes.

Waste Classification & Regulatory Pathway

In the United States (RCRA guidelines) and EU, this material does not typically carry a specific "P" or "U" listing unless it is a discarded commercial chemical product. However, it is regulated based on its characteristics .[8]

  • Waste Code Assignment:

    • If neat: Assign a generic code for toxic/irritant organic solids (consult local EHS).

    • If in spent halogenated solvents (e.g., DCM): Assign F002 (Spent Halogenated Solvents).

    • If in non-halogenated solvents: The mixture effectively becomes a halogenated stream due to the solute.

Disposal Workflow Diagram

The following logic flow ensures the material reaches the correct incineration facility (High-Temperature Incineration with Acid Gas Scrubbing).

DisposalWorkflow Start Waste Generation: 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid (Neat/Powder) StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid Bagging Double Bag in Polyethylene Label 'Toxic/Irritant' Solid->Bagging SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Halogenated Waste Stream (High Temp Incineration + Scrubbers) Bagging->HaloStream Solid Waste Bin SolventCheck->HaloStream Yes (e.g., DCM) Contamination CONTAMINATION ALERT: Solute renders stream Halogenated SolventCheck->Contamination No (e.g., THF) End Final Disposal: Rotary Kiln Incineration HaloStream->End EPA/RCRA Compliant Destruction NonHaloStream Non-Halogenated Stream Contamination->HaloStream Re-classify as Halogenated

Figure 1: Decision matrix for the disposal of halogenated biphenyl aldehydes. Note the critical re-classification of non-halogenated solvents to halogenated streams when this solute is present.

Emergency Spill Procedures

If a spill occurs during transfer or weighing:

  • Evacuate & Ventilate: The aldehyde can cause respiratory irritation (H335).[5] Ensure fume hoods are active.

  • PPE Upgrade: Wear double nitrile gloves and safety goggles. If powder is airborne, use a half-mask respirator with organic vapor/particulate cartridges.

  • Dry Clean-up: Do not wet the powder initially (avoids spreading). Use a scoop or dustpan to collect the bulk material.

  • Residue Wipe: Wipe the surface with a solvent-dampened pad (Acetone or Ethanol).

  • Disposal of Cleanup Materials: All wipes, scoops, and gloves used in cleanup must be disposed of in the Halogenated Solid Waste bin [1, 2].

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining halogenated organic waste streams and F-list solvents). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Protocols for handling H315/H319/H335 irritants).[4][5] [Link]

Sources

×

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4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.